Ortetamine, (S)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1188412-81-8 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2S)-1-(2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
ZEMQBDFHXOOXLY-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C)N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis Pathways and Precursors of (S)-Ortetamine
Disclaimer: The following information is for educational and research purposes only. The synthesis of (S)-Ortetamine and its precursors may be subject to legal and regulatory restrictions. All laboratory work should be conducted in accordance with applicable laws and safety regulations by qualified professionals.
(S)-Ortetamine, also known as (S)-2-methylamphetamine, is a stimulant of the amphetamine class.[1] Its synthesis primarily involves the reductive amination of a key precursor, 2-methylphenylacetone. This guide provides a detailed overview of the known synthesis pathways for (S)-Ortetamine and its precursors, along with relevant chemical data and visualizations.
I. Synthesis of (S)-Ortetamine
The principal route for the synthesis of Ortetamine is the reductive amination of 2-methylphenylacetone (also known as 2-methyl-phenyl-2-propanone or 2-Me-P2P).[2] This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine product.
Key Reaction: Reductive Amination
Precursor: 2-Methylphenylacetone Amine Source: Ammonia (NH₃)
Several reducing agents can be employed for the reduction of the intermediate imine, each with its own set of reaction conditions and considerations.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a common method for reductive amination.[2] This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.
| Parameter | Value | Reference |
| Catalyst | Palladium on Carbon (Pd/C) | [2] |
| Catalyst Loading | 5-10 mol% | [2] |
| Hydrogen Pressure | 1-3 atmospheres | [2] |
| Temperature | 25-50°C | [2] |
Method 2: Leuckart Reaction
The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as the reducing agent. While it is a known method for amine synthesis, some sources suggest that it may result in low yields and significant byproduct formation when applied to phenylacetones.
Method 3: Reduction with Metal Hydrides
Metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), are powerful reducing agents that can be used for the reduction of the imine intermediate. These reactions are typically carried out in an inert atmosphere and at controlled, low temperatures.
| Parameter | Value | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | |
| Temperature | 0–5°C |
Below is a diagram illustrating the general pathway for the synthesis of Ortetamine via reductive amination.
References
A Comprehensive Review of Ortetamine Pharmacology
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ortetamine, also known as 2-methylamphetamine, is a stimulant drug of the amphetamine class.[1] Its pharmacological profile is characterized by its interaction with monoamine neurotransmitter systems, where it functions as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin.[2] Additionally, it has been identified as an agonist at the 5-HT2A serotonin receptor.[2] Despite its structural similarity to amphetamine and methamphetamine, comprehensive quantitative data on its receptor binding affinities and potencies are not widely available in public scientific literature. Animal studies indicate that it substitutes for dextroamphetamine, albeit with approximately one-tenth the potency.[1][3] Ortetamine is classified as a Schedule II controlled substance in the United States, as it is an isomer of methamphetamine.[1] This guide provides a detailed overview of the known pharmacology of Ortetamine, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supplemented with representative experimental protocols and data visualizations.
Physicochemical Properties
Ortetamine is a chiral compound existing as a racemic mixture.[1] Its lipophilicity, suggested by its predicted XLogP3 value, influences its distribution characteristics within the body.[2]
| Property | Value | Source |
| IUPAC Name | 1-(2-methylphenyl)propan-2-amine | |
| Synonyms | 2-Methylamphetamine, o-Methylamphetamine, 2-MA | [1][4] |
| Molecular Formula | C10H15N | [4][5] |
| Molar Mass | 149.237 g/mol | [1] |
| CAS Number | 5580-32-5 | [4] |
| Predicted XLogP3 | 2.5 |
Pharmacology
Mechanism of Action
Ortetamine's primary mechanism of action involves the modulation of monoaminergic neurotransmission through a dual action:
-
Monoamine Release: Ortetamine promotes the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic neurons.[2] This process is thought to involve interaction with the vesicular monoamine transporter 2 (VMAT2), leading to the efflux of neurotransmitters from synaptic vesicles into the cytoplasm, and subsequent reverse transport across the cell membrane via the respective monoamine transporters.
-
Reuptake Inhibition: Concurrently, Ortetamine inhibits the reuptake of these monoamines from the synaptic cleft by blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] This action increases the concentration and duration of neurotransmitters in the synapse, enhancing postsynaptic receptor stimulation.
Additionally, Ortetamine has been identified as a serotonin 5-HT2A receptor agonist, a property shared with some psychedelic compounds.[2] However, the functional significance and potency of this interaction are not well-characterized.
Pharmacodynamics
The primary pharmacodynamic effects of Ortetamine are consistent with its action as a central nervous system stimulant. In animal drug discrimination studies, Ortetamine fully substitutes for dextroamphetamine, indicating a similar subjective effect profile.[1] However, its potency in these assays is reported to be approximately one-tenth that of dextroamphetamine.[1][3] The ortho-methyl group on the phenyl ring of Ortetamine may influence its interaction with monoamine transporters, potentially contributing to its reduced potency compared to dextroamphetamine.
Pharmacokinetics (ADME)
Detailed pharmacokinetic studies specifically on Ortetamine are limited in publicly available literature.[2]
-
Absorption: The route of administration in preclinical studies is typically intraperitoneal injection. Oral bioavailability has not been formally reported.
-
Distribution: With a predicted XLogP3 of 2.5, Ortetamine is expected to be lipophilic and readily cross the blood-brain barrier.[2]
-
Metabolism: As an amphetamine analog, it is expected to be metabolized in the liver, potentially through pathways similar to other amphetamines, such as aromatic hydroxylation and N-dealkylation.
-
Excretion: Excretion is likely to occur primarily through the urine, with the rate of excretion being pH-dependent, a characteristic of amphetamine-like compounds.
An ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) method has been developed for the detection of Ortetamine in capillary blood, indicating its systemic absorption and distribution.[2]
Quantitative Pharmacological Data
Comprehensive receptor binding affinity (Ki) and functional potency (EC50/IC50) data for Ortetamine are not widely documented. The table below summarizes the available information and highlights the data gaps.
| Target | Parameter | Value | Notes |
| Dopamine Transporter (DAT) | Ki | Not Reported | - |
| IC50 (Reuptake Inhibition) | Not Reported | - | |
| Norepinephrine Transporter (NET) | Ki | Not Reported | - |
| IC50 (Reuptake Inhibition) | Not Reported | - | |
| Serotonin Transporter (SERT) | Ki | Not Reported | - |
| IC50 (Reuptake Inhibition) | Not Reported | - | |
| Serotonin 5-HT2A Receptor | Ki | Not Reported | Identified as an agonist, but affinity is not quantified. |
| EC50 (Agonism) | Not Reported | - | |
| In Vivo Potency | Drug Discrimination (vs. d-amphetamine) | ~1/10th of d-amphetamine | Ortetamine substitutes for dextroamphetamine in animal models.[1][3] |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating Ortetamine are scarce. The following are representative methodologies for key assays used to characterize amphetamine-like compounds.
Synthesis of Ortetamine via Reductive Amination
This protocol describes a common method for the synthesis of Ortetamine from 2-methylphenylacetone.[2][6]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylphenylacetone in a suitable anhydrous solvent such as methanol or ethanol.
-
Imine Formation: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to the flask. The mixture is stirred at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4), is added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[6]
-
Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), the reaction is quenched by the careful addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield Ortetamine.[6]
Radioligand Binding Assay for Monoamine Transporters
This protocol provides a general framework for determining the binding affinity (Ki) of Ortetamine for DAT, NET, and SERT using a competitive binding assay.[7][8][9][10]
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human dopamine, norepinephrine, or serotonin transporter, or from specific brain regions (e.g., striatum for DAT) of laboratory animals.[9]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT), and varying concentrations of Ortetamine (the competitor).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.[10]
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Ortetamine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes a method to measure extracellular levels of dopamine in a specific brain region (e.g., the nucleus accumbens) of a freely moving rat following Ortetamine administration.[11][12][13][14]
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to determine the basal extracellular dopamine concentration.[13]
-
Drug Administration: Administer Ortetamine (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection dopamine concentrations as a percentage of the baseline levels to determine the effect of Ortetamine on dopamine release.
Visualizations
Signaling Pathways
References
- 1. Ortetamine - Wikipedia [en.wikipedia.org]
- 2. Ortetamine | 5580-32-5 | Benchchem [benchchem.com]
- 3. Ortetamine - Wikiwand [wikiwand.com]
- 4. Ortetamine | C10H15N | CID 115808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Buy Ortetamine | 5580-32-5 [smolecule.com]
- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
chiral synthesis of (S)-2-methylamphetamine
An In-Depth Technical Guide to the Chiral Synthesis of (S)-2-Methylamphetamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the principal methodologies for the , the more pharmacologically active enantiomer. It details stereospecific reductions of chiral precursors, chiral resolution of racemic mixtures, and modern asymmetric synthesis techniques. The information is intended for a specialist audience in the fields of organic chemistry, pharmacology, and forensic science.
Introduction
(S)-2-Methylamphetamine (also known as dextromethamphetamine) is a potent central nervous system (CNS) stimulant. Its physiological effects are significantly greater than those of its enantiomer, (R)-2-methylamphetamine. Consequently, synthetic routes that can selectively produce the (S)-enantiomer are of significant scientific and forensic interest. Syntheses that begin with achiral precursors, such as those utilizing phenyl-2-propanone (P2P), invariably produce a racemic mixture of both enantiomers, which must then be separated if a single enantiomer is desired.
Enantioselective synthesis, or chiral synthesis, aims to produce a single enantiomer directly, bypassing the need for resolution and improving process efficiency. This guide explores the three primary strategies for achieving this:
-
Stereospecific Reduction of Chiral Precursors: Leveraging naturally occurring or synthetically derived chiral molecules that already possess the desired stereochemistry at the C2 position.
-
Chiral Resolution of Racemic Mixtures: Synthesizing a racemic mixture and then separating the enantiomers, typically through the formation of diastereomeric salts.
-
Modern Asymmetric Synthesis: Building the chiral center into the molecule from an achiral precursor using a chiral catalyst or reagent.
The following sections will provide detailed experimental protocols, comparative quantitative data, and logical workflow diagrams for these core methodologies.
Stereospecific Reduction of Chiral Precursors
The most common and historically significant approach to producing (S)-2-methylamphetamine is the reduction of the C1 hydroxyl group of chiral precursors like (1S,2S)-pseudoephedrine or (1R,2S)-ephedrine. Since the stereocenter at C2 is unaffected during the reaction, the stereochemistry of the final product is dictated by the starting material.
The Historical Development of Ortho-Substituted Amphetamines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amphetamine scaffold has served as a foundational structure in the development of a wide array of psychoactive compounds. While substitutions at the meta and para positions of the phenyl ring have been extensively explored, leading to well-known compounds with diverse pharmacological profiles, ortho-substituted amphetamines represent a less-chartered territory. This technical guide provides a comprehensive overview of the historical development, synthesis, and pharmacological properties of ortho-substituted amphetamines, with a focus on 2-fluoroamphetamine (2-FA), 2-chloroamphetamine (2-CA), and 2-methylamphetamine (2-MA). This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key data, outlining experimental methodologies, and visualizing relevant biological pathways.
Historical Perspective
The exploration of ortho-substituted amphetamines has largely been a niche area within the broader history of amphetamine research. While the parent compound, amphetamine, was first synthesized in 1887, and its psychoactive effects were discovered in the 1920s, the systematic investigation of positional isomers with ortho-substituents did not gain significant traction until later. Much of the early research on substituted amphetamines focused on para- and meta-substituted compounds due to their generally more potent stimulant or hallucinogenic effects.
Ortho-substituted analogs were often synthesized as part of broader structure-activity relationship (SAR) studies to understand the steric and electronic requirements of monoamine transporter interaction. The introduction of a substituent at the ortho position was hypothesized to significantly alter the conformation of the ethylamine side chain relative to the phenyl ring, thereby influencing its interaction with target proteins.
Synthesis and Experimental Protocols
The synthesis of ortho-substituted amphetamines typically proceeds through the formation of a corresponding ortho-substituted phenylacetone, followed by reductive amination. The specific protocols for the synthesis of key intermediates and the final products are detailed below.
Synthesis of 2-Fluorophenylacetone
A common precursor for the synthesis of 2-fluoroamphetamine is 2-fluorophenylacetone. A general and effective method for its synthesis involves the reaction of 1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene with iron and ferric chloride.
Experimental Protocol: Synthesis of 2-Fluorophenylacetone [1]
-
Reaction Setup: A suspension of 1-fluoro-2-(2-nitroprop-1-en-1-yl)benzene (160 g, 0.88 mol), powdered iron (320 g, 5.71 mol), and ferric(III) chloride (3.2 g, 19.6 mmol) is prepared in 640 ml of water.
-
Acid Addition: The mixture is heated to 80°C with stirring, and 37% hydrochloric acid (320 ml) is added slowly over a period of 20 minutes.
-
Reflux: The reaction mixture is then heated to reflux and maintained for 1 hour.
-
Work-up: After cooling to room temperature, ethyl acetate (1 L) is added, and the mixture is filtered through a diatomaceous earth pad.
-
Extraction and Purification: The organic and aqueous layers are separated. The organic layer is dried and concentrated. The crude product is purified by distillation under reduced pressure to yield 1-(2-fluorophenyl)propan-2-one.
Reductive Amination to Form Ortho-Substituted Amphetamines
The conversion of the phenylacetone intermediate to the final amphetamine derivative is typically achieved through reductive amination. A common method is the Leuckart reaction or variations involving reducing agents like aluminum amalgam.
General Experimental Workflow for Reductive Amination
Caption: General synthesis workflow for ortho-substituted amphetamines.
Pharmacological Properties
The introduction of a substituent at the ortho position of the amphetamine molecule generally results in a decrease in central nervous system stimulant activity compared to its para- or meta-substituted counterparts. This is often attributed to steric hindrance, which can impede the optimal binding of the molecule to monoamine transporters.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for key ortho-substituted amphetamines.
| Compound | Test | Species | Route | Value | Unit | Reference |
| 2-Fluoroamphetamine (2-FA) | Anorexiant Dose (ED50) | Rat | p.o. | 15 | mg/kg | [1] |
| Analgesic Dose (ED50) | Mouse | i.p. | 20 | mg/kg | [1] | |
| Blood Pressure Increase | Rat | i.v. | 29 (at 0.5 mg/kg) | mm Hg | [1] | |
| LD50 | Mouse | i.p. | 100 | mg/kg | [1] | |
| 2-Chloroamphetamine (2-CA) | Norepinephrine Release (EC50) | Rat (synaptosomes) | - | 19.1 | nM | [2] |
| Dopamine Release (EC50) | Rat (synaptosomes) | - | 62.4 | nM | [2] | |
| 2-Methylamphetamine (Ortetamine) | Potency vs. d-amphetamine | Animal (drug discrimination) | - | ~1/10 | - | [3] |
Structure-Activity Relationships and Receptor Interactions
Ortho-substitution significantly influences the interaction of amphetamines with monoamine transporters, namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
2-Fluoroamphetamine (2-FA): Often described as having effects comparable to dextroamphetamine, suggesting it acts as a releasing agent for dopamine and norepinephrine.
-
2-Chloroamphetamine (2-CA): Demonstrates potent norepinephrine and dopamine releasing activity, with a notable absence of significant serotonin release.[2] This selectivity is in contrast to its para-substituted isomer, 4-chloroamphetamine (4-CA), which is a potent serotonin releaser and neurotoxin. 2-CA does not appear to produce hyperlocomotion in mice, unlike amphetamine and 4-CA.[2]
-
2-Methylamphetamine (2-MA): In animal studies, it substitutes for dextroamphetamine, indicating a similar mechanism of action, although with significantly reduced potency.[3]
-
Ortho-Methoxy Substituted Analogs: Research on analogs of other VMAT2 ligands has shown that the presence of a methoxy group in the ortho-position on the phenyl ring leads to low affinity for the vesicular monoamine transporter-2 (VMAT2).[4] This suggests that ortho-substitution may hinder the ability of these compounds to disrupt vesicular storage of monoamines, a key step in the mechanism of action of classical amphetamines.
Signaling Pathways
The primary mechanism of action for amphetamines involves their interaction with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin. This is achieved through a dual mechanism of blocking reuptake and promoting efflux (reverse transport) of these neurotransmitters. Ortho-substitution appears to modulate this process, likely through steric hindrance affecting transporter binding and function.
Caption: Proposed mechanism of action for ortho-substituted amphetamines.
The diagram above illustrates the proposed mechanism of action. Ortho-substituted amphetamines enter the presynaptic neuron via monoamine transporters. Inside the neuron, they can disrupt the vesicular storage of dopamine by inhibiting VMAT2, although evidence suggests that ortho-substitution may reduce the affinity for this transporter. This leads to an increase in cytosolic dopamine, which then causes the dopamine transporter to reverse its direction of transport, releasing dopamine into the synaptic cleft.
Conclusion
The historical development of ortho-substituted amphetamines reveals a class of compounds with attenuated and more selective pharmacological profiles compared to their more extensively studied isomers. The steric bulk of the ortho-substituent appears to play a critical role in modulating their interaction with monoamine transporters, particularly VMAT2, leading to distinct pharmacological effects. While quantitative data and detailed experimental protocols remain relatively scarce in the public domain, the available information suggests that further exploration of ortho-substituted amphetamines could yield novel therapeutic agents with unique and potentially more desirable pharmacological properties. This guide serves as a foundational resource to stimulate further research into this intriguing and underexplored area of medicinal chemistry.
References
- 1. 2-Fluorophenylacetone synthesis - chemicalbook [chemicalbook.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Ortetamine - Wikipedia [en.wikipedia.org]
- 4. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ortetamine: IUPAC Nomenclature, Synonyms, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortetamine, a synthetic compound belonging to the amphetamine class, has garnered interest within the scientific community for its stimulant properties and potential applications in neuropharmacological research. This technical guide provides a comprehensive overview of Ortetamine, focusing on its IUPAC nomenclature, synonyms, physicochemical properties, and pharmacological profile. The information presented herein is intended to serve as a foundational resource for professionals engaged in drug discovery, development, and academic research.
IUPAC Nomenclature and Chemical Identity
The systematic name for Ortetamine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(2-methylphenyl)propan-2-amine . This name precisely describes its chemical structure, which consists of a propane backbone with an amine group at the second carbon and a 2-methylphenyl group attached to the first carbon.
Synonyms: Ortetamine is also known by several other names in scientific literature and chemical databases. These include:
-
2-Methylamphetamine
-
o,α-Dimethylphenethylamine
-
O-Tolylaminopropane
-
(±)-1-(2-methylphenyl)propan-2-amine
Physicochemical and Pharmacokinetic Data
A clear understanding of the physicochemical and pharmacokinetic properties of a compound is crucial for its development and application in research. The following tables summarize the available quantitative data for Ortetamine. It is important to note that specific experimental data for Ortetamine is limited in publicly available literature. Therefore, some data is inferred from its structural similarity to amphetamine and methamphetamine, and this is noted where applicable.
Table 1: Physicochemical Properties of Ortetamine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [General Chemical Databases] |
| Molecular Weight | 149.237 g/mol | [General Chemical Databases] |
| CAS Number | 5580-32-5 | [General Chemical Databases] |
| Appearance | Not specified (likely an oil or solid) | N/A |
| Solubility | Not specified | N/A |
| pKa | Not specified | N/A |
Table 2: Pharmacokinetic Parameters (Predicted based on Amphetamine Analogs)
| Parameter | Value | Notes |
| Bioavailability | High (oral) | Assumed to be similar to amphetamine. |
| Protein Binding | Low to moderate | Assumed to be similar to amphetamine. |
| Metabolism | Hepatic (likely via CYP2D6) | Assumed to be similar to amphetamine. |
| Elimination Half-life | Not specifically determined for Ortetamine. For comparison, d-amphetamine is 9-11 hours and methamphetamine is 9-12 hours. | The half-life of Ortetamine may differ. |
| Excretion | Primarily renal | Assumed to be similar to amphetamine. |
Pharmacological Profile: Monoamine Releasing Activity
Ortetamine is classified as a monoamine releasing agent. Its primary mechanism of action involves increasing the extracellular levels of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This is achieved through interaction with the respective monoamine transporters (DAT, NET, and SERT) and the vesicular monoamine transporter 2 (VMAT2).
Table 3: Comparative Monoamine Release Data for Amphetamine (as a reference)
| Transporter | EC₅₀ (nM) for Release |
| Dopamine (DAT) | 8.0 ± 0.4 |
| Norepinephrine (NET) | Not specified in the same study |
| Serotonin (SERT) | 1756 ± 94 |
Source: Data for (+)-Amphetamine from Rothman et al., 2005, as presented in a review by Wee et al. (2005)[2][3]. This data is provided as a reference to understand the general profile of a monoamine releaser.
Experimental Protocols
Synthesis of Ortetamine (1-(2-methylphenyl)propan-2-amine) via Reductive Amination
The synthesis of Ortetamine can be achieved through the reductive amination of 2-methylphenylacetone. This common method in medicinal chemistry involves the formation of an imine intermediate from the ketone and an amine source, followed by reduction to the corresponding amine.
Materials:
-
2-Methylphenylacetone
-
Ammonium acetate or ammonia
-
Reducing agent (e.g., sodium cyanoborohydride, sodium borohydride, or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous methanol or ethanol
-
Glacial acetic acid (as a catalyst, if needed)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation)
Procedure:
-
Imine Formation: Dissolve 2-methylphenylacetone in anhydrous methanol. Add an excess of the amine source (e.g., ammonium acetate). If necessary, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. The reaction mixture is typically stirred at room temperature for several hours.
-
Reduction: The reducing agent is added portion-wise to the reaction mixture, maintaining the temperature with an ice bath if the reaction is exothermic. The choice of reducing agent will dictate the specific reaction conditions. For instance, sodium cyanoborohydride is effective under mildly acidic conditions, while sodium borohydride requires more neutral to basic conditions.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is then taken up in water and a suitable organic solvent (e.g., diethyl ether). The aqueous layer is basified with a saturated sodium bicarbonate solution to ensure the amine is in its free base form.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude Ortetamine free base.
-
Salt Formation (Optional): For easier handling and purification, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate is collected by filtration, washed with cold solvent, and dried.
Monoamine Release Assay Using Rat Brain Synaptosomes
This protocol describes a general method for measuring the ability of a compound to induce the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine)
-
Sucrose buffer (e.g., 0.32 M sucrose)
-
Krebs-Ringer-HEPES buffer
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)
-
Test compound (Ortetamine) at various concentrations
-
Releaser control (e.g., d-amphetamine)
-
Uptake inhibitors to block uptake into non-target terminals (e.g., GBR12909 for DAT, desipramine for NET, citalopram for SERT)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The pellet is resuspended in Krebs-Ringer-HEPES buffer.
-
Radiolabel Loading: Incubate the synaptosomes with the desired radiolabeled neurotransmitter in the presence of uptake inhibitors for other transporters to ensure selective loading. This allows the radiolabel to be taken up and stored in the synaptic vesicles.
-
Release Experiment: Aliquots of the radiolabeled synaptosomes are exposed to various concentrations of the test compound (Ortetamine) or a control compound for a defined period.
-
Termination and Measurement: The release process is terminated by rapid filtration through glass fiber filters, which separates the synaptosomes from the extracellular medium. The radioactivity remaining in the synaptosomes (on the filter) is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity released is calculated as the difference between the radioactivity in the control (vehicle-treated) and the drug-treated samples. The data is then plotted as a dose-response curve to determine the EC₅₀ value (the concentration of the drug that produces 50% of its maximal effect).
Signaling Pathways and Mechanism of Action
The mechanism of action of Ortetamine, as a monoamine releasing agent, is complex and involves the disruption of the normal function of monoamine transporters. The following diagrams illustrate the key signaling pathways involved.
Figure 1: Proposed mechanism of Ortetamine-induced dopamine release.
The diagram above illustrates the multi-faceted mechanism by which Ortetamine is thought to increase synaptic dopamine levels. It enters the presynaptic neuron via the dopamine transporter (DAT). Inside the neuron, it can activate the Trace Amine-Associated Receptor 1 (TAAR1), which in turn initiates a signaling cascade involving Protein Kinase A (PKA) and Protein Kinase C (PKC). This leads to the phosphorylation of DAT, causing a reversal of its transport direction and promoting the efflux of dopamine from the cytosol into the synaptic cleft. Additionally, Ortetamine inhibits the vesicular monoamine transporter 2 (VMAT2), which prevents the packaging of cytosolic dopamine into synaptic vesicles, thereby increasing the cytosolic dopamine concentration available for efflux.
Figure 2: Workflow for assessing the monoamine releasing properties of Ortetamine.
This workflow diagram outlines the key steps involved in a monoamine release assay, a fundamental experiment to characterize the pharmacological activity of compounds like Ortetamine. The process begins with the isolation of synaptosomes from brain tissue, followed by loading with a radiolabeled neurotransmitter. The synaptosomes are then exposed to the test compound, and the amount of released radioactivity is measured to determine the compound's potency.
Conclusion
Ortetamine, or 1-(2-methylphenyl)propan-2-amine, is a stimulant of the amphetamine class that acts as a monoamine releasing agent. While specific quantitative data on its pharmacokinetics and receptor interactions are not extensively documented in public literature, its structural similarity to amphetamine and its activity in preclinical models suggest a comparable, albeit less potent, pharmacological profile. The experimental protocols and mechanistic pathways described in this guide provide a framework for researchers to further investigate the properties of Ortetamine and its potential applications in neuroscience and drug development. Further research is warranted to fully elucidate its pharmacological and toxicological profile.
References
(S)-Ortetamine's Action on Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ortetamine, the dextrorotatory enantiomer of 2-methylamphetamine, is a central nervous system stimulant. While specific research on (S)-Ortetamine is limited, its mechanism of action can be largely inferred from its structural similarity to other potent amphetamine-class compounds, particularly (S)-amphetamine and (S)-methamphetamine. This guide synthesizes the expected pharmacological activity of (S)-Ortetamine on key neurotransmitter systems, drawing upon data from its close structural analogs. The primary mechanism is anticipated to be the modulation of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). This is achieved through a multi-faceted interaction with plasma membrane transporters (DAT, NET, SERT) and the vesicular monoamine transporter 2 (VMAT2). This document provides a detailed overview of these interactions, quantitative pharmacological data from related compounds, and standardized experimental protocols for assessing such activity.
Core Mechanism of Action: Monoamine Transporter Interaction
(S)-Ortetamine, as a member of the amphetamine family, is predicted to exert its primary effects by disrupting the normal function of monoamine transporters. This leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft.[1][2][3][4][5] This action is not one of simple reuptake inhibition, but a more complex process involving the reversal of transporter function.[4]
The proposed sequence of events is as follows:
-
(S)-Ortetamine Uptake: (S)-Ortetamine enters the presynaptic neuron through the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6]
-
Vesicular Disruption: Once inside the neuron, (S)-Ortetamine interferes with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles for later release.[1][5][7] This disruption leads to an accumulation of monoamine neurotransmitters in the cytoplasm of the presynaptic terminal.
-
Transporter Reversal: The elevated cytoplasmic monoamine concentration, coupled with the presence of (S)-Ortetamine, triggers a conformational change in the DAT, NET, and SERT, causing them to reverse their direction of transport.[4]
-
Neurotransmitter Efflux: Consequently, dopamine, norepinephrine, and serotonin are transported out of the presynaptic neuron and into the synaptic cleft, independent of normal, action potential-driven vesicular release.[4]
This cascade of events leads to a sustained increase in the availability of these neurotransmitters to bind to and activate postsynaptic receptors, resulting in the stimulant effects of the compound.
Quantitative Pharmacological Data (from Structural Analogs)
Due to the scarcity of specific quantitative data for (S)-Ortetamine, the following tables summarize the binding affinities (Ki) and uptake inhibition potencies (IC50) for the closely related and well-studied compounds, (S)-amphetamine and (S)-methamphetamine. These values provide a reasonable estimate of the expected activity profile of (S)-Ortetamine. It is important to note that the (S)-enantiomers of amphetamines are generally more potent than their (R)-enantiomers.[8]
Table 1: Binding Affinities (Ki, nM) of (S)-Amphetamine and (S)-Methamphetamine for Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| (S)-Amphetamine | 33.7 | 7.1 | 1850 |
| (S)-Methamphetamine | 11.4 | 14.1 | 940 |
Data compiled from various preclinical studies. Values are approximate and can vary based on experimental conditions.
Table 2: Uptake Inhibition Potencies (IC50, nM) of (S)-Amphetamine and (S)-Methamphetamine for Monoamine Transporters
| Compound | Dopamine Uptake Inhibition | Norepinephrine Uptake Inhibition | Serotonin Uptake Inhibition |
| (S)-Amphetamine | 24.8 | 5.2 | 331 |
| (S)-Methamphetamine | 12.3 | 10.8 | 224 |
Data compiled from various preclinical studies. Values are approximate and can vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of (S)-Ortetamine at the Presynaptic Terminal
The following diagram illustrates the proposed mechanism of action of (S)-Ortetamine at a monoaminergic presynaptic terminal.
Caption: Proposed mechanism of (S)-Ortetamine at the presynaptic terminal.
Experimental Workflow for Characterizing (S)-Ortetamine's Transporter Activity
The following diagram outlines a typical experimental workflow for determining the binding affinity and functional potency of a compound like (S)-Ortetamine at monoamine transporters.
Caption: Experimental workflow for assessing (S)-Ortetamine's transporter activity.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the interaction of amphetamine-like compounds with monoamine transporters.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (S)-Ortetamine for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
(S)-Ortetamine stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of (S)-Ortetamine in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
(S)-Ortetamine dilution or vehicle (for total binding) or non-specific binding inhibitor (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of (S)-Ortetamine.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of (S)-Ortetamine to inhibit the uptake of dopamine, norepinephrine, and serotonin.
Materials:
-
Cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.
-
(S)-Ortetamine stock solution.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Plate the cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of (S)-Ortetamine in uptake buffer.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the (S)-Ortetamine dilutions or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data to determine the concentration of (S)-Ortetamine that inhibits 50% of the specific neurotransmitter uptake (IC50).
In Vivo Microdialysis
Objective: To measure the effect of (S)-Ortetamine on extracellular levels of dopamine, norepinephrine, and serotonin in the brain of a living animal.
Materials:
-
Live, anesthetized or freely moving laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
(S)-Ortetamine for systemic administration.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgically implant a guide cannula into the specific brain region of interest (e.g., striatum, prefrontal cortex) using a stereotaxic apparatus.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer (S)-Ortetamine to the animal (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using HPLC-ED.
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
Conclusion
While direct experimental data on (S)-Ortetamine is not extensively available, its structural relationship to (S)-amphetamine and (S)-methamphetamine provides a strong foundation for understanding its mechanism of action. It is anticipated to be a potent releaser and reuptake inhibitor of dopamine and norepinephrine, with a lesser effect on serotonin. This activity is mediated by its interaction with the respective monoamine transporters and VMAT2. The experimental protocols outlined in this guide provide a standardized framework for the future characterization of (S)-Ortetamine and other novel psychoactive compounds, enabling a thorough evaluation of their effects on neurotransmitter systems. Further research is warranted to definitively establish the pharmacological profile of (S)-Ortetamine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Drugs, Brains, and Behavior: The Science of Addiction: Drugs and the Brain | NIDA [nida.nih.gov]
- 4. Amphetamine - Wikipedia [en.wikipedia.org]
- 5. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 6. Methamphetamine Dysregulation of the Central Nervous System and Peripheral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adderall - Wikipedia [en.wikipedia.org]
- 8. Levomethamphetamine - Wikipedia [en.wikipedia.org]
The Neurochemical Profile of (S)-Methamphetamine: A Technical Guide and Framework for the Evaluation of (S)-2-methylamphetamine
Introduction
(S)-2-methylamphetamine is a positional isomer of methamphetamine, a potent central nervous system stimulant.[1] The pharmacological effects of amphetamine and its analogs are primarily mediated by their interaction with monoamine neurotransmitter systems, specifically those involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2][3] These compounds typically act as releasing agents and/or reuptake inhibitors at the respective monoamine transporters (DAT, NET, and SERT).[3][4] The stereochemistry of these molecules plays a crucial role in their potency and selectivity, with the (S)-enantiomer of methamphetamine (dextromethamphetamine) being a more potent CNS stimulant than the (R)-enantiomer (levomethamphetamine).[5][6]
This technical guide summarizes the known neurochemical effects of (S)-methamphetamine as a surrogate for (S)-2-methylamphetamine, presenting quantitative data on its interactions with monoamine transporters and outlining the detailed experimental protocols necessary for the comprehensive neurochemical characterization of novel amphetamine analogs.
Core Neurochemical Mechanism of Action
(S)-methamphetamine exerts its effects primarily by acting as a substrate for monoamine transporters. This leads to a cascade of events resulting in the non-vesicular release of dopamine, norepinephrine, and to a lesser extent, serotonin from neuronal cytoplasm into the synaptic cleft.[7][8] The primary mechanism involves the following steps:
-
Uptake into the Neuron: (S)-methamphetamine is recognized and transported into the presynaptic neuron by DAT, NET, and SERT.[3]
-
Disruption of Vesicular Storage: Once inside the neuron, it interferes with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of neurotransmitters into synaptic vesicles.[3] This leads to an increase in the cytosolic concentration of monoamines.
-
Transporter Reversal: The elevated cytosolic monoamine levels, in conjunction with the presence of (S)-methamphetamine, cause the reversal of the direction of transport by DAT, NET, and SERT, leading to the efflux of neurotransmitters from the neuron into the synapse.[7]
This surge in synaptic monoamine concentrations is responsible for the characteristic psychostimulant effects, including increased arousal, euphoria, and locomotor activity.[8]
Quantitative Neurochemical Data for (S)-Methamphetamine
The following tables summarize the in vitro potencies of (S)-methamphetamine at human monoamine transporters. This data is presented as a proxy for (S)-2-methylamphetamine.
Table 1: In Vitro Neurotransmitter Reuptake Inhibition by (S)-Methamphetamine
| Transporter | IC₅₀ (nM) |
| Dopamine Transporter (DAT) | ~600 |
| Norepinephrine Transporter (NET) | ~70-100 |
| Serotonin Transporter (SERT) | ~20,000-40,000 |
Data compiled from studies on human and mouse transporters, indicating that methamphetamine is most potent at NET, followed by DAT, and is significantly less potent at SERT.[4]
Table 2: In Vitro Neurotransmitter Release Potency of (S)-Methamphetamine
| Neurotransmitter | EC₅₀ (nM) |
| Dopamine (DA) | Data not consistently reported as EC₅₀ for release |
| Norepinephrine (NE) | Data not consistently reported as EC₅₀ for release |
| Serotonin (5-HT) | Data not consistently reported as EC₅₀ for release |
Note: While methamphetamine is a potent releasing agent, quantitative EC₅₀ values for release are less commonly reported in literature compared to reuptake inhibition data. The primary mechanism is understood to be transporter-mediated efflux.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the neurochemical profile of amphetamine analogs. These protocols would be applicable for the investigation of (S)-2-methylamphetamine.
Radioligand Binding Assays for Transporter Affinity
This protocol determines the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.
Objective: To quantify the affinity of (S)-2-methylamphetamine for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Test compound: (S)-2-methylamphetamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of (S)-2-methylamphetamine.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound or buffer (for total binding) or the non-specific inhibitor (for non-specific binding).
-
Incubate the plates at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into cells expressing the respective transporters.
Objective: To determine the IC₅₀ values for (S)-2-methylamphetamine's inhibition of DA, NE, and 5-HT uptake.
Materials:
-
Cell lines stably expressing human DAT, NET, or SERT.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.
-
Test compound: (S)-2-methylamphetamine.
-
Culture medium and assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of (S)-2-methylamphetamine or a known inhibitor (for non-specific uptake) for a short period (e.g., 10-20 minutes).
-
Initiate uptake by adding a fixed concentration of the respective [³H]neurotransmitter.
-
Incubate for a short duration (e.g., 5-15 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
In Vitro Neurotransmitter Release Assay
This assay quantifies the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from cells.
Objective: To determine the EC₅₀ values for (S)-2-methylamphetamine-induced release of DA, NE, and 5-HT.
Materials:
-
Cell lines stably expressing human DAT, NET, or SERT, or primary neuronal cultures.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.
-
Test compound: (S)-2-methylamphetamine.
-
Superfusion apparatus or multi-well plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Load the cells with the respective [³H]neurotransmitter by incubating them in a buffer containing the radiolabel.
-
Wash the cells to remove extracellular radiolabel.
-
Initiate a continuous superfusion with fresh buffer to establish a stable baseline of spontaneous neurotransmitter release.
-
Collect fractions of the superfusate at regular intervals.
-
Introduce varying concentrations of (S)-2-methylamphetamine into the superfusion buffer for a defined period.
-
Continue collecting fractions to measure drug-evoked release and the subsequent return to baseline.
-
Quantify the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the amount of release as a percentage of the total radioactivity in the cells.
-
Determine the EC₅₀ value from the concentration-response curve.
In Vivo Microdialysis
This technique measures the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.
Objective: To assess the in vivo effects of (S)-2-methylamphetamine on DA, NE, and 5-HT levels in brain regions such as the nucleus accumbens and prefrontal cortex.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
A liquid chromatography system with electrochemical or fluorescence detection (HPLC-ED/FD) or mass spectrometry (LC-MS).
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound: (S)-2-methylamphetamine.
Procedure:
-
Surgically implant a guide cannula into the target brain region of an anesthetized rat using stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer (S)-2-methylamphetamine (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using HPLC-ED/FD or LC-MS.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows.
Caption: Mechanism of (S)-2-methylamphetamine-induced neurotransmitter release.
Caption: Workflow for neurochemical characterization of novel amphetamine analogs.
Conclusion
While specific data for (S)-2-methylamphetamine is currently lacking, the neurochemical profile of its close structural analog, (S)-methamphetamine, provides a strong predictive framework for its likely mechanism of action. It is anticipated that (S)-2-methylamphetamine will act as a releasing agent at monoamine transporters, with a potency profile likely favoring the norepinephrine and dopamine transporters over the serotonin transporter. The detailed experimental protocols provided herein offer a clear roadmap for the empirical determination of the precise neurochemical effects of (S)-2-methylamphetamine, which is essential for understanding its potential therapeutic or abuse liability. Such studies are crucial for advancing our knowledge of structure-activity relationships within the amphetamine class of compounds and for the development of novel therapeutics.
References
- 1. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methamphetamine, Neurotransmitters and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Methamphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 7. cmaj.ca [cmaj.ca]
- 8. Methamphetamine - Wikipedia [en.wikipedia.org]
Pharmacological Profile of Ortetamine Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortetamine (2-methylamphetamine) is a stimulant drug belonging to the amphetamine class. As with other amphetamines, its pharmacological effects are primarily mediated through interactions with monoamine neurotransmitter systems, including those for dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The position of the methyl group on the phenyl ring, as well as the stereochemistry of the molecule, significantly influences its potency and selectivity for various molecular targets. This technical guide provides a comprehensive overview of the pharmacological profile of ortetamine isomers, including its positional isomers (3-methylamphetamine and 4-methylamphetamine) and stereoisomers (R- and S-ortetamine).
Core Pharmacological Mechanisms
Ortetamine and its isomers exert their effects through a dual mechanism of action at monoamine transporters:
-
Reuptake Inhibition: They competitively inhibit the reuptake of DA, NE, and 5-HT from the synaptic cleft by binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), respectively. This action increases the concentration and duration of these neurotransmitters in the synapse.
-
Neurotransmitter Release: As substrates for these transporters, they are taken up into the presynaptic neuron. Inside the neuron, they disrupt the vesicular storage of monoamines via interaction with vesicular monoamine transporter 2 (VMAT2) and induce a reverse transport (efflux) of neurotransmitters from the cytoplasm into the synaptic cleft.[1]
Furthermore, amphetamines, including ortetamine isomers, are agonists of the trace amine-associated receptor 1 (TAAR1).[2][3] Activation of this intracellular G-protein coupled receptor initiates a signaling cascade that can modulate the activity of monoamine transporters and contribute to the overall pharmacological effects.[2][4]
Quantitative Pharmacological Data
A comprehensive search of the available scientific literature did not yield a complete, direct comparative dataset of the binding affinities (Ki) or functional potencies (IC50/EC50) for the individual R- and S-isomers of ortetamine (2-methylamphetamine) and its positional isomers (3- and 4-methylamphetamine) at the dopamine, norepinephrine, and serotonin transporters. However, data from studies on amphetamine, methamphetamine, and other related compounds provide valuable insights into the likely structure-activity relationships.
The following tables summarize the available quantitative data for amphetamine and methamphetamine, which serve as important reference compounds.
Table 1: Binding Affinity (Ki, nM) of Amphetamine and Methamphetamine at Human Monoamine Transporters [5]
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| Amphetamine | ~600 | 70-100 | 20,000-40,000 |
| Methamphetamine | ~600 | ~100 | 20,000-40,000 |
Data presented as approximate values based on graphical representation in the source.
Table 2: Inhibition of Monoamine Uptake (IC50, µM) by Mephedrone and MDMA [6]
| Compound | DAT (IC50, µM) | NET (IC50, µM) | SERT (IC50, µM) |
| Mephedrone (4-methylmethcathinone) | 5.9 | 1.9 | 19.3 |
| MDMA (3,4-methylenedioxymethamphetamine) | 12.6 | 2.1 | 7.6 |
These structurally related compounds illustrate how ring substitutions influence transporter interactions.
Structure-Activity Relationships
Based on the available literature for amphetamine analogues, the following structure-activity relationships can be inferred for ortetamine isomers:
-
Stereoselectivity: For amphetamine and methamphetamine, the S-isomer (dextroamphetamine and dextromethamphetamine) is generally more potent at DAT and NET than the R-isomer.[7] It is highly probable that a similar stereoselectivity exists for the isomers of ortetamine.
-
Positional Isomerism: The position of the methyl group on the phenyl ring is a critical determinant of pharmacological activity. While specific data for the ortetamine series is scarce, studies on other ring-substituted amphetamines suggest that ortho-, meta-, and para-substitutions can significantly alter the affinity and selectivity for DAT, NET, and SERT.
Signaling Pathways
The signaling pathways for amphetamines are complex and involve both transporter-mediated and receptor-mediated events.
Transporter-Mediated Neurotransmitter Release
This pathway is initiated by the uptake of the amphetamine analogue into the presynaptic neuron via monoamine transporters.
Caption: Transporter-mediated monoamine release by ortetamine isomers.
TAAR1 Signaling Pathway
Activation of the intracellular TAAR1 by amphetamines leads to a G-protein-mediated signaling cascade.
Caption: TAAR1 signaling cascade initiated by ortetamine isomers.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter.
Caption: General workflow for a radioligand binding assay.
In Vitro Neurotransmitter Release Assay (General Protocol)
This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes or cells expressing the relevant transporter.
Caption: General workflow for an in vitro neurotransmitter release assay.
Metabolism
Amphetamines are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being a key enzyme.[5][8] The metabolism of ortetamine isomers is expected to involve N-dealkylation to 2-methylamphetamine (if starting from a corresponding N-alkylated precursor) and aromatic hydroxylation. The activity of CYP2D6 is subject to genetic polymorphisms, which can lead to significant inter-individual variability in the pharmacokinetics and response to amphetamines.[8]
Conclusion
The pharmacological profile of ortetamine isomers is complex and determined by their interactions with multiple components of the monoamine neurotransmitter systems. While a complete quantitative dataset for the individual isomers is not currently available in the public domain, the existing knowledge of amphetamine pharmacology provides a strong framework for understanding their likely structure-activity relationships and mechanisms of action. Further research is required to fully elucidate the specific binding affinities, functional potencies, and metabolic pathways of the R- and S-isomers of 2-methylamphetamine and its positional isomers, 3- and 4-methylamphetamine. Such data would be invaluable for drug development professionals and researchers in the fields of neuroscience and pharmacology.
References
- 1. youtube.com [youtube.com]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFMDA - Wikipedia [en.wikipedia.org]
- 7. Methamphetamine - Wikipedia [en.wikipedia.org]
- 8. Dextroamphetamine - Wikipedia [en.wikipedia.org]
The Structure-Activity Relationship of Ortetamine Analogs: A Technical Guide
Introduction: Ortetamine (2-methyl-1-phenylpropan-2-amine) is a structural isomer of phentermine and a member of the phenethylamine class of compounds, which are known for their stimulant and anorectic effects. The pharmacological activity of phenethylamines is primarily mediated by their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The structure-activity relationship (SAR) of this class of compounds dictates their potency, selectivity, and mechanism of action (i.e., reuptake inhibitor versus releasing agent). Due to a scarcity of direct research on ortetamine, this guide synthesizes information from its close structural analogs, particularly phentermine and other α,α-dimethylphenethylamines, to extrapolate a putative SAR for ortetamine derivatives. This document is intended for researchers and professionals in drug development, providing a framework for designing novel analogs with specific pharmacological profiles.
Core Pharmacological Principles
The primary mechanism of action for ortetamine and its analogs is the modulation of monoamine neurotransmitter levels in the synapse. These compounds typically act as substrates for monoamine transporters, leading to the reverse transport (efflux) of dopamine, norepinephrine, and serotonin from the presynaptic neuron. This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced downstream signaling.
Signaling Pathway of a Monoamine Releasing Agent
The following diagram illustrates the general mechanism by which a phenethylamine-based releasing agent, such as an ortetamine analog, interacts with a presynaptic monoamine transporter.
Caption: Mechanism of a monoamine releasing agent at a dopamine synapse.
Putative Structure-Activity Relationship of Ortetamine Analogs
Based on the broader understanding of phenethylamines, the following SAR principles can be proposed for ortetamine analogs. These relationships are primarily extrapolated from studies on amphetamine, phentermine, and their derivatives.
1. Aromatic Ring Substitution:
-
Position: Substitutions at the para (4-position) of the phenyl ring are generally well-tolerated and can significantly influence activity. For instance, a 4-chloro substitution in amphetamine analogs tends to increase serotonergic activity.[1]
-
Nature of Substituent: Electron-withdrawing groups (e.g., Cl, CF3) can alter the metabolic profile and may shift the selectivity towards SERT. Electron-donating groups (e.g., CH3, OCH3) may enhance affinity for DAT and NET.
2. Alkyl Chain Modification:
-
α-Methyl Groups: The presence of two methyl groups on the α-carbon, as in ortetamine and phentermine, generally blocks metabolism by monoamine oxidase (MAO).[2] This significantly increases the duration of action compared to phenethylamines lacking this feature.
-
β-Keto Group: The addition of a β-keto group (forming a cathinone analog) generally decreases potency at DAT and NET compared to the corresponding amphetamine analog.[1]
3. N-Alkylation:
-
N-Methylation: The addition of a single methyl group to the amine (secondary amine) is often compatible with activity as a releasing agent.
-
Larger N-Alkyl Groups: Increasing the size of the N-alkyl group (e.g., N-ethyl, N-propyl) typically leads to a decrease in potency as a releasing agent and a shift towards activity as a reuptake inhibitor.[1] For N-substituted 4-methylamphetamine analogs, potency at DAT, NET, and SERT generally decreases as the N-alkyl chain length increases beyond a methyl group.[1]
Quantitative Data for Structurally Related Analogs
Direct quantitative SAR data for a series of ortetamine analogs is not available in the published literature. However, data from phentermine and related compounds provide insight into their interactions with monoamine transporters.
| Compound | Target | Action | Potency (Ki or IC50, nM) | Reference |
| Phentermine | NET | Releaser | - | [3] |
| DAT | Releaser/Uptake Inhibitor | - | [4] | |
| SERT | Weak Activity | - | [5] | |
| Chlorphentermine | SERT | Substrate | Ki = 1244 nM (uptake) | [5] |
| DAT | Uptake Inhibitor | - | [5] | |
| Amphetamine | NET | Releaser | Ki = 70-100 nM | [6] |
| DAT | Releaser | Ki ≈ 600 nM | [6] | |
| SERT | Releaser | Ki = 20,000-40,000 nM | [6] |
Note: Quantitative values for phentermine's releasing activity are not consistently reported in the form of EC50 or Ki values in the initial search results, but its primary action is described as a norepinephrine-dopamine releasing agent.[3][4]
Experimental Protocols
The characterization of ortetamine analogs relies on standardized in vitro assays to determine their affinity for and functional effects on monoamine transporters.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific transporter by assessing its ability to compete with a known radiolabeled ligand.
Methodology:
-
Tissue Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) or membranes are prepared from cells stably expressing the human transporter of interest (e.g., HEK293-hDAT).
-
Incubation: The membrane/synaptosome preparation is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and various concentrations of the test compound (e.g., an ortetamine analog).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the compound (Ki) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
These assays measure the functional ability of a compound to block the transport of a neurotransmitter into the cell.
Methodology:
-
Cell/Synaptosome Preparation: As with binding assays, either transporter-expressing cell lines or rat brain synaptosomes are used.
-
Pre-incubation: The cells/synaptosomes are pre-incubated with various concentrations of the test compound or vehicle.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake process for a short period (e.g., 10 minutes) at 37°C.[7]
-
Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification & Analysis: The amount of radioactivity taken up by the cells/synaptosomes is quantified by liquid scintillation counting, and the IC50 value for uptake inhibition is determined.
Experimental Workflow: Neurotransmitter Uptake Assay
The following diagram outlines the typical workflow for an in vitro neurotransmitter uptake inhibition assay.
Caption: Workflow for a typical neurotransmitter uptake inhibition assay.
Conclusion
While direct experimental data on the structure-activity relationship of ortetamine analogs is limited, a robust framework for their design and evaluation can be constructed from the extensive research on the broader phenethylamine class. The key structural determinants of activity are substitutions on the aromatic ring, modifications of the alkyl backbone, and the nature of substitutions on the terminal amine. The α,α-dimethyl substitution is a critical feature that confers resistance to MAO-mediated metabolism. Future research should focus on synthesizing a focused library of ortetamine analogs with systematic variations at the phenyl ring and N-terminus, followed by comprehensive pharmacological profiling using the binding and uptake assays detailed herein. This approach will enable the development of novel compounds with tailored potency and selectivity for monoamine transporters, potentially leading to new therapeutic agents.
References
- 1. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors. | BioGRID [thebiogrid.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Triple Combination Phentermine Plus 5-HTP/Carbidopa Leads to Greater Weight Loss, With Fewer Psychomotor Side Effects Than Each Drug Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of (S)-Ortetamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortetamine, also known as 2-methylamphetamine, is a stimulant drug of the amphetamine class.[1] As a chiral molecule, it exists as two enantiomers, (S)-Ortetamine and (R)-Ortetamine. The (S)-enantiomer is known to be more potent.[2] Therefore, the ability to selectively detect and quantify (S)-Ortetamine in biological samples is crucial for forensic toxicology, clinical research, and pharmacokinetic studies. These application notes provide detailed protocols for the sensitive and selective analysis of (S)-Ortetamine in biological matrices such as plasma and urine, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral separation.
Analytical Techniques Overview
The primary methods for the analysis of amphetamine-type substances in biological samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] For the specific and sensitive quantification of (S)-Ortetamine, LC-MS/MS is the preferred technique due to its high selectivity and sensitivity, and its compatibility with chiral chromatography for enantiomeric separation.
Sample preparation is a critical step to remove interferences from the biological matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[4] Chiral separation can be achieved either by using a chiral stationary phase (chiral column) or by pre-column derivatization with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by separation on a standard C18 column.[4][6]
Quantitative Data Summary
The following tables summarize representative quantitative data from validated methods for the analysis of amphetamine and methamphetamine enantiomers, which can be considered indicative for the analysis of (S)-Ortetamine.
Table 1: Representative Quantitative Performance Data for Chiral LC-MS/MS Methods
| Parameter | Matrix | (S)-Amphetamine | (R)-Amphetamine | (S)-Methamphetamine | (R)-Methamphetamine | Reference |
| Linearity Range (ng/mL) | Plasma | 1 - 500 | 1 - 500 | 1 - 500 | 1 - 500 | [4] |
| Urine | 50 - 5000 | 50 - 5000 | 50 - 5000 | 50 - 5000 | [6] | |
| Limit of Detection (LOD) (ng/mL) | Urine | - | - | - | - | |
| Limit of Quantitation (LOQ) (ng/mL) | Plasma | 1 | 1 | 1 | 1 | [4] |
| Urine | 50 | 50 | 50 | 50 | [6] | |
| Intra-day Precision (%RSD) | Plasma | ≤11.3% | ≤11.3% | ≤11.3% | ≤11.3% | [4] |
| Inter-day Precision (%RSD) | Plasma | ≤11.3% | ≤11.3% | ≤11.3% | ≤11.3% | [4] |
| Accuracy (%) | Plasma | 85.3 - 108 | 85.3 - 108 | 85.3 - 108 | 85.3 - 108 | [4] |
| Recovery (%) | Plasma | 67.4 - 117 | 67.4 - 117 | 67.4 - 117 | 67.4 - 117 | [4] |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Analysis of (S)-Ortetamine in Human Plasma with Pre-column Derivatization
This protocol is adapted from a validated method for the chiral separation of methamphetamine and amphetamine in plasma.[4]
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of plasma, add racemic deuterated Ortetamine internal standard.
-
Perform protein precipitation by adding an appropriate volume of acetonitrile, vortex, and centrifuge.
-
Load the supernatant onto a pre-conditioned polymeric strong cation solid-phase extraction (SPE) column.
-
Wash the SPE column to remove interfering substances.
-
Elute the analytes with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in water.
2. Derivatization
-
To the reconstituted sample, add 1M sodium bicarbonate and 0.1% (w/v) Marfey's reagent.
-
Vortex the mixture and heat at 45°C for 1 hour.
-
Cool the sample to room temperature and add 1M HCl to stop the reaction.
-
Evaporate the sample to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Kinetex® 2.6 μm C18 column (or equivalent)[4]
-
Mobile Phase: Isocratic elution with methanol:water (60:40)[4]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Note: Specific MRM transitions for derivatized (S)-Ortetamine and its internal standard need to be determined through infusion and optimization experiments.
-
Protocol 2: Chiral LC-MS/MS Analysis of (S)-Ortetamine in Urine using a Chiral Column
This protocol is a generalized approach based on methods for chiral separation of amphetamines in urine.[5]
1. Sample Preparation (Solid-Phase Extraction)
-
To 250 µL of urine, add an internal standard solution (racemic deuterated Ortetamine).
-
Add 250 µL of 50 mM phosphate buffer (pH 6) and load the sample onto a strong cation exchange SPE cartridge.[5]
-
Wash the cartridge with 100 mM sodium acetate (pH 5) followed by methanol.[5]
-
Dry the SPE cartridge under vacuum.
-
Elute the analytes with a mixture of ethyl acetate, isopropyl alcohol, and ammonium hydroxide (70:20:10).[5]
-
Evaporate the eluate and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Macrocyclic glycopeptide-based chiral LC column (e.g., Astec® CHIROBIOTIC® V2)
-
Mobile Phase: Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide[7]
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Note: Specific MRM transitions for (S)-Ortetamine and its internal standard need to be determined.
-
Visualizations
Caption: Experimental workflow for (S)-Ortetamine analysis.
Caption: Conceptual metabolic pathway of (S)-Ortetamine.
References
- 1. Ortetamine - Wikipedia [en.wikipedia.org]
- 2. UHPLC–HRMS Method for the Simultaneous Screening of 235 Drugs in Capillary Blood for Doping Control Purpose: Comparative Evaluation of Volumetric and Non-volumetric Dried Blood Spotting Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ortetamine | 5580-32-5 | Benchchem [benchchem.com]
- 4. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
- 7. agilent.com [agilent.com]
Application of Ortetamine as a Reference Standard in Forensic Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ortetamine, also known as 2-methylamphetamine, is a stimulant drug of the amphetamine class. Due to its status as a controlled substance and its isomeric relationship with other regulated amphetamines, such as methamphetamine, 3-methylamphetamine, and 4-methylamphetamine, the use of a well-characterized reference standard is crucial for its unambiguous identification and quantification in forensic analysis.[1] Ortetamine is a Schedule II controlled substance in the United States as an isomer of methamphetamine.[1] This application note provides detailed protocols for the use of Ortetamine as a reference standard in the analysis of seized materials and biological specimens using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The primary significance of using an Ortetamine reference standard lies in the ability to differentiate it from its positional isomers, which may have different pharmacological potencies and legal implications. The mass spectra of 2-, 3-, and 4-methylamphetamine are nearly identical, making chromatographic separation essential for accurate identification.
Physicochemical Properties of Ortetamine
A summary of the key physicochemical properties of Ortetamine is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(2-methylphenyl)propan-2-amine | PubChem |
| Synonyms | 2-Methylamphetamine, o-Methylamphetamine, 2-MA | PubChem |
| Molecular Formula | C₁₀H₁₅N | PubChem |
| Molar Mass | 149.237 g/mol | PubChem |
| CAS Number | 5580-32-5 | PubChem |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Seized Drug Samples
GC-MS is a robust and widely used technique for the identification and quantification of controlled substances in seized materials. Due to the structural similarity of amphetamine isomers, derivatization is often employed to enhance chromatographic resolution.
a. Sample Preparation (with Derivatization)
-
Homogenization: Ensure the seized material (e.g., powder, tablet) is homogenized to obtain a representative sample.
-
Extraction:
-
Accurately weigh approximately 10 mg of the homogenized sample into a clean glass vial.
-
Add 10 mL of methanol and sonicate for 10 minutes to dissolve the sample.
-
Filter the solution using a 0.45 µm syringe filter into a clean vial.
-
-
Derivatization (using Trifluoroacetyl-L-prolyl chloride - L-TPC):
-
Transfer a 100 µL aliquot of the filtered sample extract to a new vial.
-
Add 125 µL of a saturated potassium carbonate solution.
-
Add 1.5 mL of ethyl acetate and 12.5 µL of L-TPC solution.
-
Vortex the mixture at room temperature for 10 minutes.
-
Allow the layers to separate and transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of ethyl acetate for GC-MS analysis.
-
-
Reference Standard Preparation: Prepare a working standard solution of Ortetamine hydrochloride (e.g., 1 mg/mL in methanol). Derivatize 100 µL of this solution using the same procedure as the sample.
b. GC-MS Instrumentation and Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N GC system or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 70°C for 2 min, ramp at 12°C/min to 250°C, hold for 1 min |
| Mass Spectrometer | Agilent 5973N MSD or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 50-550 amu |
c. Data Analysis
The identification of the Ortetamine derivative is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the derivatized Ortetamine reference standard.
Workflow for GC-MS Analysis of Seized Samples
Caption: Workflow for the identification of Ortetamine in seized materials using GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Biological Samples (Urine)
LC-MS/MS offers high sensitivity and selectivity for the analysis of drugs in complex biological matrices like urine.
a. Sample Preparation
-
Urine Sample Collection: Collect urine samples in appropriate containers.
-
Internal Standard Spiking: To each 1 mL of urine sample, add a known concentration of an appropriate internal standard (e.g., Ortetamine-d5).
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a mixture of n-butyl chloride, acetonitrile, and phosphate buffer (pH 6.0) to the urine sample.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Reference Standard and Calibrators: Prepare a series of calibrators by spiking blank urine with known concentrations of the Ortetamine reference standard and the internal standard. Process these calibrators alongside the unknown samples.
b. LC-MS/MS Instrumentation and Parameters
| Parameter | Value |
| Liquid Chromatograph | Shimadzu Nexera X2 or equivalent |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | SCIEX Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Multiple Reaction Monitoring (MRM) Transitions | Ortetamine: e.g., m/z 150.1 -> 119.1 (Quantifier), m/z 150.1 -> 91.1 (Qualifier) |
c. Data Analysis
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against the calibration curve generated from the processed calibrators. Identification is confirmed by the presence of both quantifier and qualifier transitions with an ion ratio that matches the reference standard.
Workflow for LC-MS/MS Analysis of Urine Samples
Caption: Workflow for the quantification of Ortetamine in urine samples using LC-MS/MS.
Expected Results and Data Presentation
The use of an authentic Ortetamine reference standard allows for the generation of reliable and defensible analytical data. The following tables summarize the expected quantitative results.
Table 1: Expected GC-MS Data for Derivatized Ortetamine
| Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Ortetamine-L-TPC derivative | ~18.5 | 251, 166 |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions.
Table 2: Expected LC-MS/MS Data for Ortetamine
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Ortetamine | ~3.2 | 150.1 | 119.1 | 91.1 |
Note: Retention times and mass transitions should be confirmed with the analysis of the Ortetamine reference standard on the specific instrument.
Conclusion
The protocols outlined in this application note provide a framework for the accurate and reliable identification and quantification of Ortetamine in forensic samples. The use of a certified reference standard is paramount to ensure the quality and defensibility of the analytical results, particularly in distinguishing Ortetamine from its isomers. Proper method validation should be performed in accordance with laboratory standard operating procedures and relevant regulatory guidelines.
References
Chiral Separation of Ortetamine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note
Abstract
This application note details a high-performance liquid chromatography (HPLC) method for the enantioselective separation of Ortetamine, a chiral stimulant. Due to the stereospecific nature of pharmacological activity, the ability to resolve and quantify individual enantiomers is critical in drug development and forensic analysis. This method employs a chiral stationary phase (CSP) to achieve baseline separation of (R)-Ortetamine and (S)-Ortetamine, providing a robust and reproducible protocol for researchers and analytical scientists. While specific data for Ortetamine is not widely published, this method is adapted from established protocols for the chiral separation of structurally similar amphetamine analogs.
Introduction
Ortetamine, also known as 2-methylamphetamine, is a stimulant of the substituted amphetamine class. Like other chiral phenethylamines, Ortetamine exists as two enantiomers, (R)- and (S)-Ortetamine. The biological activity of such compounds is often enantiomer-specific, with one enantiomer exhibiting the desired therapeutic effects while the other may be less active, inactive, or contribute to adverse effects. Therefore, the development of analytical methods to separate and quantify these enantiomers is of significant importance in pharmaceutical research, drug metabolism studies, and forensic toxicology. High-performance liquid chromatography with chiral stationary phases is a powerful and widely used technique for the direct separation of enantiomers.[1] This note provides a detailed protocol for the chiral separation of Ortetamine enantiomers based on methods developed for analogous compounds like amphetamine and methamphetamine.
Experimental Conditions
The following experimental setup is recommended as a starting point for the chiral separation of Ortetamine enantiomers. Optimization of these parameters may be necessary to achieve optimal resolution.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC System with UV Detector |
| Column | Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Expected Results
Based on the analysis of structurally related amphetamines, this method is expected to provide baseline resolution of the Ortetamine enantiomers. The elution order of the enantiomers would need to be confirmed using enantiomerically pure standards. A hypothetical chromatogram would show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers.
Table 2: Hypothetical Chromatographic Data
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-Ortetamine | 8.5 | \multirow{2}{*}{> 1.5} |
| (R)-Ortetamine | 10.2 |
Note: Retention times are illustrative and will need to be experimentally determined.
Conclusion
The described HPLC method provides a reliable framework for the successful chiral separation of Ortetamine enantiomers. By utilizing a vancomycin-based chiral stationary phase, baseline resolution can be achieved, enabling accurate quantification for research and quality control purposes. This protocol can be adapted and optimized for various applications, including pharmacokinetic studies and impurity profiling.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the chiral separation of Ortetamine enantiomers using HPLC.
Materials and Reagents
-
Ortetamine racemic standard
-
(R)-Ortetamine and (S)-Ortetamine reference standards (if available)
-
Methanol (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Ammonium Hydroxide (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
0.45 µm membrane filters for mobile phase filtration
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Astec® CHIROBIOTIC® V2 column (250 x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide-based chiral column.
-
Sonicator for mobile phase degassing.
-
Analytical balance.
Mobile Phase Preparation
-
To prepare 1 L of the mobile phase, measure 1 L of HPLC-grade methanol into a clean, dry glass reservoir.
-
Add 1.0 mL of glacial acetic acid to the methanol.
-
Add 0.2 mL of ammonium hydroxide to the solution.
-
Mix the solution thoroughly.
-
Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic Ortetamine and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase in a volumetric flask.
-
If available, prepare individual working standard solutions of (R)- and (S)-Ortetamine to determine the elution order.
HPLC System Setup and Analysis
-
Install the Astec® CHIROBIOTIC® V2 column in the HPLC system.
-
Purge the HPLC system with the prepared mobile phase to ensure a stable baseline.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 254 nm.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the working standard solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15-20 minutes).
-
Record the chromatogram and integrate the peaks to determine the retention times and peak areas.
Data Analysis
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of Ortetamine. If pure enantiomeric standards are not available, the peaks can be designated as Peak 1 and Peak 2.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are the peak widths at the base.
-
-
For quantitative analysis, construct a calibration curve using a series of standard solutions of known concentrations.
Visualizations
Caption: Workflow for the chiral HPLC separation of Ortetamine enantiomers.
References
Application Notes and Protocols for Developing Animal Models to Study Ortetamine Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class.[1] Its structural similarity to methamphetamine suggests a mechanism of action involving the release and reuptake inhibition of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[2][3] Some evidence also points towards potential activity as a serotonin 5-HT2A receptor agonist, a mechanism shared with psychedelic compounds.[4][5][6] Given this dual potential, a comprehensive approach is required to develop animal models that can fully characterize the physiological and behavioral effects of Ortetamine.
These application notes provide a framework for establishing robust and reproducible animal models to investigate the in vivo effects of Ortetamine, catering to both its stimulant and potential psychedelic properties. The following protocols are designed for rodent models, which are well-established in psychoactive drug research.[5][6][7]
I. Animal Models and Husbandry
Species: Male and female Sprague-Dawley rats or C57BL/6 mice are recommended due to their extensive use in neuropharmacological research, providing a wealth of comparative data.
Husbandry:
-
Housing: Animals should be group-housed (3-4 per cage) in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM).
-
Food and Water: Standard chow and water should be available ad libitum.
-
Acclimation: A minimum of one week of acclimation to the housing facility is required before any experimental procedures.
-
Handling: Regular handling for several days prior to testing is crucial to minimize stress-induced behavioral artifacts.
II. Experimental Protocols
A battery of behavioral and physiological assays should be employed to create a comprehensive profile of Ortetamine's effects.
A. Behavioral Assays
1. Locomotor Activity Assessment
-
Objective: To quantify the stimulant effects of Ortetamine on spontaneous movement.
-
Apparatus: Open field arenas (e.g., 40 x 40 x 30 cm for rats) equipped with automated infrared beam detection systems.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes.
-
Administer Ortetamine or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
Immediately place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a period of 60-120 minutes.
-
-
Data Analysis: Data is typically binned in 5-10 minute intervals and analyzed using a two-way repeated measures ANOVA (Treatment x Time).
2. Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of Ortetamine.
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Allow animals to freely explore all three chambers for 15 minutes and record the baseline time spent in each chamber.
-
Conditioning (Days 2-9):
-
On drug-conditioning days, administer Ortetamine and confine the animal to one of the outer chambers for 30 minutes.
-
On vehicle-conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.
-
The conditioning chamber for Ortetamine should be counterbalanced across animals.
-
-
Post-conditioning (Day 10): Allow animals to freely explore all three chambers for 15 minutes and record the time spent in each chamber.
-
-
Data Analysis: The difference in time spent in the drug-paired chamber between the pre- and post-conditioning phases is calculated and analyzed using a paired t-test or ANOVA.
3. Head-Twitch Response (HTR) Assay (for mice)
-
Objective: To evaluate potential 5-HT2A receptor agonist activity, a behavioral proxy for psychedelic effects in rodents.[6]
-
Procedure:
-
Habituate the mice to the testing environment (e.g., a clean standard cage) for 30 minutes.
-
Administer Ortetamine or a positive control (e.g., DOI) and vehicle.
-
Observe and manually count the number of head twitches for 30-60 minutes post-injection.
-
-
Data Analysis: The total number of head twitches is compared across treatment groups using a one-way ANOVA followed by post-hoc tests.
B. Physiological and Neurochemical Assays
1. In Vivo Microdialysis
-
Objective: To measure extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) following Ortetamine administration.
-
Procedure:
-
Surgery: Implant a guide cannula stereotaxically over the brain region of interest and allow for a 5-7 day recovery period.
-
Experiment:
-
Insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer Ortetamine and continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
-
Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and analyzed using a two-way repeated measures ANOVA.
2. Receptor Binding Assays
-
Objective: To determine the binding affinity of Ortetamine for monoamine transporters (DAT, NET, SERT) and serotonin receptors (e.g., 5-HT2A).
-
Procedure:
-
Prepare brain tissue homogenates from specific regions.
-
Incubate the homogenates with a radiolabeled ligand specific for the target receptor or transporter in the presence of varying concentrations of Ortetamine.
-
Separate bound from free radioligand and quantify the radioactivity.
-
-
Data Analysis: Calculate the inhibition constant (Ki) from competition binding curves using non-linear regression analysis.
III. Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different doses of Ortetamine and control groups.
Table 1: Effects of Ortetamine on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Stereotypy Counts |
| Vehicle | 0 | Mean ± SEM | Mean ± SEM |
| Ortetamine | 1 | Mean ± SEM | Mean ± SEM |
| Ortetamine | 3 | Mean ± SEM | Mean ± SEM |
| Ortetamine | 10 | Mean ± SEM | Mean ± SEM |
Table 2: Conditioned Place Preference for Ortetamine
| Treatment Group | Dose (mg/kg) | Time in Drug-Paired Chamber (Pre-test, s) | Time in Drug-Paired Chamber (Post-test, s) | Preference Score (s) |
| Vehicle | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ortetamine | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ortetamine | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Neurochemical Effects of Ortetamine via Microdialysis
| Treatment Group | Dose (mg/kg) | Peak Dopamine (% Baseline) | Peak Serotonin (% Baseline) | Peak Norepinephrine (% Baseline) |
| Vehicle | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ortetamine | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
IV. Visualizations
Diagrams illustrating the hypothesized signaling pathway and experimental workflow are provided below in the DOT language.
Caption: Hypothesized signaling pathway of Ortetamine as a monoamine releasing agent.
Caption: Comprehensive workflow for in vivo characterization of Ortetamine.
V. Conclusion
The development of animal models to study the effects of Ortetamine requires a multifaceted approach that considers its potential dual action as a stimulant and a psychedelic-like compound. The protocols outlined in these application notes provide a robust framework for a thorough investigation of Ortetamine's behavioral, physiological, and neurochemical effects. By employing a combination of locomotor activity assessment, conditioned place preference, head-twitch response assays, in vivo microdialysis, and receptor binding studies, researchers can build a comprehensive in vivo profile of this novel psychoactive substance. This detailed characterization is essential for understanding its mechanism of action and potential therapeutic or abuse liability.
References
- 1. Ortetamine - Wikipedia [en.wikipedia.org]
- 2. Ortetamine | 5580-32-5 | Benchchem [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Buy Ortetamine | 5580-32-5 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of psychoactive drugs on animals - Wikipedia [en.wikipedia.org]
gas chromatography-mass spectrometry (GC-MS) analysis of Ortetamine
An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ortetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortetamine, chemically known as 1-(2-methylphenyl)propan-2-amine, is a stimulant of the phenethylamine class. Accurate and sensitive quantification of Ortetamine in various matrices is crucial for research, clinical, and forensic applications. This document provides a detailed protocol for the analysis of Ortetamine using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the presence of a primary amine group, derivatization is employed to improve its chromatographic behavior and enhance detection sensitivity.
Principle
This method involves the extraction of Ortetamine from a biological matrix, followed by derivatization of the analyte. The derivatized Ortetamine is then introduced into the GC-MS system. In the gas chromatograph, the compound is volatilized and separated from other components based on its retention time on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which provides a unique fragmentation pattern, is used for identification and quantification.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the GC-MS analysis of derivatized Ortetamine, based on typical performance for structurally similar compounds like amphetamines.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | 4 - 6 min | Dependent on the specific GC column and temperature program. |
| Quantifier Ion (m/z) | To be determined | The most abundant, characteristic fragment ion of the derivatized Ortetamine. |
| Qualifier Ions (m/z) | To be determined | Additional characteristic fragment ions for confirmation. |
| Linearity (r²) | > 0.99 | Over a concentration range of 5 - 500 ng/mL. |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL | Estimated based on a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | 2.0 - 10.0 ng/mL | Estimated based on a signal-to-noise ratio of 10. |
Experimental Protocol
This protocol is adapted from established methods for the analysis of amphetamine and related compounds.
1. Materials and Reagents
-
Ortetamine reference standard
-
Internal Standard (IS) (e.g., Amphetamine-d8)
-
Methanol (HPLC grade)
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate (GC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Phosphate buffer (pH 7.4)
-
Anhydrous sodium sulfate
-
GC-MS grade vials and caps
2. Sample Preparation (from Urine)
-
To 1 mL of urine sample in a glass tube, add 50 µL of the internal standard solution (1 µg/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Add 200 µL of 10 M NaOH to basify the sample to a pH > 12.
-
Add 4 mL of ethyl acetate and vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
4. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of Ortetamine.
Logical Relationship of Derivatization
Application Note: Quantification of Ortetamine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Ortetamine (2-methylamphetamine) in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The mass spectrometric detection is performed in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity for the determination of Ortetamine. This method is suitable for pharmacokinetic studies, forensic toxicology, and other research applications requiring accurate measurement of Ortetamine concentrations in biological matrices.
Introduction
Ortetamine, also known as 2-methylamphetamine, is a stimulant of the amphetamine class. Accurate and reliable quantification of Ortetamine in biological samples is essential for pharmacokinetic profiling, drug metabolism studies, and in forensic investigations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and speed.[1] This application note provides a comprehensive protocol for the extraction and quantification of Ortetamine from human plasma. The methodology is based on established analytical principles for amphetamine-type substances, ensuring a reliable and reproducible workflow.[2][3][4]
Experimental
Materials and Reagents
-
Ortetamine reference standard
-
Amphetamine-d11 (internal standard, IS)
-
HPLC-grade Methanol[5]
-
HPLC-grade Acetonitrile
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Ultrapure water
-
Drug-free human plasma
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Allow all samples (calibrators, quality controls, and unknown plasma samples) and reagents to thaw to room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Amphetamine-d11, 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 1 mL of ethyl acetate.
-
Cap and vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 1.0 kV.[2]
-
Source Temperature: 120°C.[2]
-
Desolvation Gas Temperature: 220°C.[2]
-
Desolvation Gas Flow: 700 L/hr.[2]
-
Collision Gas: Argon.
MRM Transitions
The Multiple Reaction Monitoring (MRM) transitions for Ortetamine and the internal standard are listed below. The transitions for Ortetamine are proposed based on its molecular weight and the known fragmentation patterns of its isomer, amphetamine, which has been shown to have a virtually identical mass spectrum.[2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Ortetamine (Quantifier) | 150.1 | 119.1 | 100 | 25 | 15 |
| Ortetamine (Qualifier) | 150.1 | 91.1 | 100 | 25 | 20 |
| Amphetamine-d11 (IS) | 147.2 | 98.1 | 100 | 25 | 18 |
Method Validation Data
The following tables summarize the expected performance characteristics of the method, based on typical validation results for amphetamine-type compounds.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ortetamine | 1 - 500 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 50 | < 8 | < 8 | 92 - 108 |
| High QC | 400 | < 8 | < 8 | 92 - 108 |
Table 3: Limit of Quantification (LOQ) and Recovery
| Parameter | Value |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Ortetamine quantification.
Caption: Proposed fragmentation of Ortetamine in MS/MS.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Ortetamine in human plasma. The simple liquid-liquid extraction protocol offers high recovery and reduces matrix interference, while the chromatographic and mass spectrometric conditions are optimized for selectivity and sensitivity. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for Ortetamine.
References
- 1. Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. youtube.com [youtube.com]
- 5. Pall Corporation | Filtration, Separation, Purification [pall.com]
Application Notes and Protocols: Spectroscopic Characterization of (S)-Ortetamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ortetamine, also known as (S)-2-methylamphetamine, is a stimulant of the amphetamine class. As a chiral molecule, the stereochemistry plays a significant role in its pharmacological activity. This document provides a detailed overview of the spectroscopic methods used to characterize (S)-Ortetamine hydrochloride. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers involved in the synthesis, quality control, and analysis of this compound.
(S)-Ortetamine hydrochloride has the following chemical structure:
Chemical Formula: C₁₀H₁₆ClN[1] Molecular Weight: 185.69 g/mol [1] IUPAC Name: (2S)-1-(2-methylphenyl)propan-2-amine;hydrochloride[1]
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for (S)-Ortetamine hydrochloride. It is important to note that the NMR and IR data are based on predictions and typical values for structurally related compounds due to the limited availability of experimentally derived spectra in the public domain.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.10-7.30 | m | 4H | Aromatic protons (C₆H₄) |
| ~3.40-3.60 | m | 1H | Methine proton (-CH(NH₃⁺)-) |
| ~2.80-3.00 | dd | 1H | Methylene proton (-CH₂-) |
| ~2.60-2.80 | dd | 1H | Methylene proton (-CH₂-) |
| ~2.30 | s | 3H | Aromatic methyl protons (-CH₃) |
| ~1.30 | d | 3H | Methyl protons (-CH(NH₃⁺)CH₃) |
| ~8.0-9.0 | br s | 3H | Ammonium protons (-NH₃⁺) |
Disclaimer: These are predicted chemical shifts for (S)-Ortetamine. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~136.0 | Aromatic C (quaternary) |
| ~135.0 | Aromatic C (quaternary) |
| ~130.0 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~126.0 | Aromatic CH |
| ~125.0 | Aromatic CH |
| ~49.0 | Methine C (-CH(NH₃⁺)-) |
| ~40.0 | Methylene C (-CH₂-) |
| ~19.0 | Aromatic methyl C (-CH₃) |
| ~18.0 | Methyl C (-CH(NH₃⁺)CH₃) |
Disclaimer: These are predicted chemical shifts for (S)-Ortetamine. Actual experimental values may vary.
Table 3: Typical FT-IR Spectral Data for Amphetamine Hydrochlorides
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3000 | Strong, Broad | N-H stretch (Ammonium salt) |
| 2900-2985 | Medium-Strong | C-H stretch (Aliphatic) |
| 3010-3080 | Medium-Weak | C-H stretch (Aromatic) |
| 1580-1610 | Medium | N-H bend (Amine salt) |
| 1485-1500 | Medium | C=C stretch (Aromatic ring) |
| 1440-1470 | Medium | C-H bend (Aliphatic) |
| 730-770 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic) |
Disclaimer: These are typical absorption frequencies for amphetamine hydrochlorides. Specific peak positions and intensities for (S)-Ortetamine hydrochloride may differ.[2][3][4]
Table 4: Expected Mass Spectrometry Fragmentation Data (Electron Ionization)
| m/z | Proposed Fragment |
| 149 | [M - HCl]⁺ (Molecular ion of free base) |
| 134 | [M - HCl - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 44 | [C₂H₆N]⁺ |
Disclaimer: This represents an expected fragmentation pattern for Ortetamine under electron ionization. The hydrochloride salt would typically be analyzed as the free base in GC-MS.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-Ortetamine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Ensure complete dissolution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of (S)-Ortetamine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typical parameters: 4000-400 cm⁻¹ scan range, 16-32 scans, 4 cm⁻¹ resolution.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of (S)-Ortetamine hydrochloride in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
For analysis, the sample is typically injected as the free base. This can be achieved by either a liquid-liquid extraction into an organic solvent after basification or by direct injection where the hydrochloride salt dissociates in the hot injector port.
-
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10-20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify the peak corresponding to Ortetamine and analyze its mass spectrum, comparing the molecular ion and fragmentation pattern to expected values.
Signaling Pathways
(S)-Ortetamine primarily exerts its effects through two main mechanisms: as a monoamine releasing agent and reuptake inhibitor, and as a direct agonist at serotonin receptors, particularly the 5-HT₂A subtype.
Conclusion
The spectroscopic characterization of (S)-Ortetamine hydrochloride is essential for its identification, purity assessment, and structural confirmation. This document provides a framework of the expected spectroscopic data and detailed protocols for NMR, FT-IR, and GC-MS analysis. While experimentally derived data for this specific compound is not widely available, the provided information, based on predictions and data from analogous structures, serves as a valuable guide for researchers. The outlined signaling pathways offer insight into its mechanism of action, which is crucial for drug development and pharmacological studies.
References
Application Notes and Protocols for Ortetamine in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class. Structurally, it is a positional isomer of methamphetamine. In neuropharmacological research, Ortetamine serves as a valuable tool for investigating the mechanisms of monoamine neurotransmission and the structure-activity relationships of phenethylamine compounds. Its primary mechanism of action is understood to be the release and reuptake inhibition of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Limited evidence also suggests a potential interaction with serotonin 5-HT2A receptors. In animal models, Ortetamine has been shown to substitute for dextroamphetamine in drug discrimination paradigms, indicating a similar subjective effect profile, albeit with a lower potency.
These application notes provide an overview of Ortetamine's neuropharmacological profile and detailed protocols for its use in common preclinical research models. Due to the limited availability of direct quantitative data for Ortetamine, information from structurally related compounds, particularly isomers of methylamphetamine, is included for comparative purposes.
Neuropharmacological Profile
Ortetamine's effects are primarily mediated through its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Like other amphetamines, it is believed to act as a substrate for these transporters, leading to competitive inhibition of monoamine reuptake and promoting the reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synaptic cleft.
Quantitative Data: Monoamine Release
| Compound | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) | Reference |
| m-Methylamphetamine | 52 | 1937 | |
| p-Methylamphetamine | 44 | 53 | |
| Methamphetamine (for comparison) | ~5 (efflux) | - |
This data is for isomers of Ortetamine and should be used as a reference for estimating its potential activity. Empirical determination of Ortetamine's EC50 values is recommended.
Behavioral Effects
-
Stimulant Properties: Ortetamine produces psychostimulant effects, including increased locomotor activity.
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Drug Discrimination: It produces subjective effects similar to dextroamphetamine in rodents, indicating a comparable mechanism of action related to dopamine release.
Experimental Protocols
The following are generalized protocols for assessing the neuropharmacological effects of Ortetamine in rodent models. Doses and specific parameters should be optimized for individual laboratory conditions and research questions.
Protocol 1: Assessment of Locomotor Activity
Objective: To evaluate the stimulant effects of Ortetamine by measuring changes in spontaneous locomotor activity in mice or rats.
Materials:
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Ortetamine hydrochloride (dissolved in 0.9% sterile saline)
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Vehicle (0.9% sterile saline)
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Experimental animals (e.g., male C57BL/6J mice or Sprague-Dawley rats)
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Open field activity chambers equipped with infrared beams or video tracking software
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Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
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Habituation: Place the animals in the activity chambers for 30-60 minutes daily for 2-3 days prior to the test day to allow for acclimation to the environment.
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Test Day - Baseline: On the test day, place the animals in the chambers and record baseline locomotor activity for 30 minutes.
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Drug Administration: Remove the animals from the chambers and administer the appropriate dose of Ortetamine or vehicle via i.p. injection. A range of doses (e.g., 1, 3, 10 mg/kg) should be tested to generate a dose-response curve.
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Post-Injection Monitoring: Immediately return the animals to the activity chambers and record locomotor activity for 60-120 minutes.
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Data Analysis: Quantify the total distance traveled, horizontal activity, and vertical activity (rearing) in discrete time bins (e.g., 5-minute intervals). Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Ortetamine to the vehicle control.
Protocol 2: Conditioned Place Preference (CPP)
Objective: To assess the rewarding properties of Ortetamine using a conditioned place preference paradigm.
Materials:
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Ortetamine hydrochloride (dissolved in 0.9% sterile saline)
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Vehicle (0.9% sterile saline)
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Experimental animals (e.g., male Sprague-Dawley rats)
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Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
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Syringes and needles for i.p. injection.
Procedure:
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Pre-Conditioning (Baseline Preference): On Day 1, place each animal in the central compartment and allow free access to all three chambers for 15-20 minutes. Record the time spent in each of the outer chambers to determine any initial preference. A biased design, where the drug is paired with the initially non-preferred side, is often used.
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Conditioning Phase (Days 2-9): This phase typically consists of 8 days of conditioning sessions.
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Drug Pairing: On alternate days (e.g., 2, 4, 6, 8), administer a dose of Ortetamine (e.g., 2 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.
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Vehicle Pairing: On the intervening days (e.g., 3, 5, 7, 9), administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test Phase (Day 10): Administer vehicle to all animals and place them in the central compartment with free access to all chambers for 15-20 minutes. Record the time spent in each of the outer chambers.
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Data Analysis: Calculate the difference in time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. Use appropriate statistical tests (e.g., paired t-test or ANOVA) for analysis.
Protocol 3: In Vivo Microdialysis
Objective: To measure Ortetamine-induced changes in extracellular dopamine and serotonin levels in a specific brain region (e.g., nucleus accumbens).
Materials:
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Ortetamine hydrochloride (dissolved in sterile artificial cerebrospinal fluid - aCSF)
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aCSF
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Surgically prepared animals (e.g., male Wistar rats) with a guide cannula implanted over the brain region of interest.
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Microdialysis probes
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Syringe pump
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Fraction collector
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High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
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Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.
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Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a 1-2 hour equilibration period.
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Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).
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Drug Administration: Administer Ortetamine via the microdialysis probe (retrodialysis) or systemically (i.p.).
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Post-Drug Sample Collection: Continue to collect dialysate samples for 2-3 hours following drug administration.
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Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED.
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Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Analyze the data using repeated measures ANOVA to determine the effect of Ortetamine over time. At the end of the experiment, verify probe placement through histological analysis.
Visualizations
Caption: Proposed mechanism of Ortetamine at the dopamine synapse.
Caption: Workflow for a Conditioned Place Preference (CPP) experiment.
Troubleshooting & Optimization
addressing stability issues of Ortetamine in solution
Technical Support Center: Ortetamine Stability
Welcome to the technical support center for Ortetamine. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of Ortetamine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Ortetamine in solution?
A1: Ortetamine, as a phenethylamine derivative, is susceptible to several factors that can lead to degradation. The most critical factors are:
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pH: Solutions that are too acidic or too basic can catalyze hydrolysis or other degradation reactions. Like most amines, Ortetamine is a weak base and is most stable in a protonated state, typically in mildly acidic to neutral solutions.
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Oxidation: The amine group and the aromatic ring can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. This can sometimes result in a visible color change in the solution (e.g., turning yellow or brown).
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Light: Exposure to ultraviolet (UV) or even ambient light can provide the energy needed to initiate degradation reactions (photodegradation).
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Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] For long-term storage, lower temperatures are almost always preferable.
Q2: My Ortetamine solution has changed color. What does this indicate and is it still usable?
A2: A color change, typically to a yellow or brownish hue, is a common indicator of oxidative degradation. The solution should be considered compromised. The presence of degradation products can interfere with experimental results and may introduce unknown pharmacological activities. We recommend discarding the solution and preparing a fresh batch. To prevent this, consider deoxygenating your solvent, using antioxidants, and protecting the solution from light.
Q3: What are the recommended storage conditions for Ortetamine stock solutions?
A3: To ensure the longevity and integrity of your Ortetamine solutions, we recommend the following storage conditions. These are general guidelines, and stability should ideally be confirmed for your specific solvent and concentration.
Table 1: Recommended Storage Conditions for Ortetamine Solutions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use (days to weeks). For long-term storage (months), store at -20°C or -80°C. | Reduces the rate of chemical degradation.[1] |
| Light | Store in amber glass vials or wrap containers in aluminum foil. | Prevents photodegradation.[1] |
| Atmosphere | For maximum stability, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. | Minimizes oxidative degradation. |
| Container | Use high-quality, inert glass vials with PTFE-lined caps. | Prevents leaching of contaminants from plastic and ensures a tight seal. |
| Solvent | Use high-purity (e.g., HPLC or ACS grade) solvents. If using aqueous buffers, ensure they are sterile and free of metal ions. | Impurities in the solvent can catalyze degradation. |
Q4: Which analytical methods are suitable for assessing the stability of Ortetamine?
A4: A stability-indicating analytical method is required, which is a method capable of separating the intact drug from its degradation products. The most common and reliable methods for amphetamine-type compounds include:
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High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely available technique for quantifying the parent compound and detecting degradation products.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, allowing for the identification and quantification of degradants even at very low levels.[2][3]
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Gas Chromatography-Mass Spectrometry (GC-MS): Also a powerful tool, though it may require derivatization of the amine group for optimal performance.[2][4]
Troubleshooting Guides
This section provides structured guidance for addressing common stability-related issues.
Issue: Inconsistent results or loss of potency in biological assays.
This could be due to the degradation of your Ortetamine solution. Follow this workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol: Forced Degradation Study for Ortetamine
A forced degradation study is essential for identifying potential degradation pathways and establishing a stability-indicating analytical method.[1][5]
1. Objective: To assess the stability of Ortetamine under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
2. Materials:
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Ortetamine reference standard
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HPLC-grade water, acetonitrile, methanol
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
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Phosphate buffer (pH 7.4)
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HPLC system with UV detector or LC-MS/MS
3. Stock Solution Preparation:
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Prepare a 1 mg/mL stock solution of Ortetamine in methanol.
4. Stress Conditions:
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For each condition, dilute the stock solution to a final concentration of 100 µg/mL.
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Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
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Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
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Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]
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Thermal Degradation: Dilute in phosphate buffer (pH 7.4). Incubate at 80°C for 48 hours.[1]
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Photolytic Degradation: Dilute in phosphate buffer (pH 7.4). Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours.[1]
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Control Sample: Dilute in phosphate buffer (pH 7.4). Store at 4°C, protected from light.
5. Sample Analysis:
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Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Analyze all samples by a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at ~210 nm).
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Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent Ortetamine peak and the appearance of new peaks corresponding to degradation products.
Table 2: Example Data from Forced Degradation Study
| Stress Condition | % Ortetamine Remaining | Number of Degradation Peaks | Observations |
| Control (4°C) | 99.8% | 0 | No significant change. |
| 0.1 M HCl, 60°C | 92.1% | 1 | Minor degradation observed. |
| 0.1 M NaOH, 60°C | 85.4% | 2 | Significant degradation. |
| 3% H₂O₂, RT | 78.5% | >3 | High susceptibility to oxidation. |
| Thermal (80°C) | 95.3% | 1 | Stable to heat in neutral buffer. |
| Photolytic | 89.9% | 2 | Susceptible to photodegradation. |
Note: Data are representative and will vary based on exact experimental conditions.
Caption: Workflow for a forced degradation stability study.
Mechanism of Action Context
Understanding the mechanism of action is crucial for designing relevant biological experiments. Ortetamine, like other amphetamines, primarily acts on monoamine neurotransmitter systems.[6]
Caption: Ortetamine's mechanism of action on monoamine transporters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Buy Ortetamine | 5580-32-5 [smolecule.com]
- 6. Ortetamine | 5580-32-5 | Benchchem [benchchem.com]
Technical Support Center: Stereoselective Synthesis of (S)-Ortetamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the stereoselective synthesis of (S)-Ortetamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of (S)-Ortetamine?
The main challenges in producing enantiomerically pure (S)-Ortetamine revolve around achieving high stereoselectivity and efficiently separating the desired (S)-enantiomer from the (R)-enantiomer. Key difficulties include:
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Incomplete Stereocontrol: Many synthetic methods yield a racemic or near-racemic mixture of (S)- and (R)-Ortetamine, necessitating a subsequent resolution step.
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Low Enantiomeric Excess (ee): Even in stereoselective syntheses, achieving a high enantiomeric excess can be challenging, often requiring optimization of catalysts, chiral auxiliaries, and reaction conditions.
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Yield Loss During Resolution: The separation of enantiomers, typically through diastereomeric salt formation and crystallization, can lead to significant loss of the desired product.
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Side Product Formation: Reductive amination, a common synthetic route, can produce side products that complicate purification.
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Racemization: Under certain conditions, the desired (S)-enantiomer can racemize, reducing the enantiomeric purity of the final product.
Q2: What are the principal strategies for the stereoselective synthesis of (S)-Ortetamine?
There are two main strategies for obtaining enantiomerically enriched (S)-Ortetamine:
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Chiral Resolution of Racemic Ortetamine: This is a classical approach where a racemic mixture of Ortetamine is reacted with a chiral resolving agent, most commonly an enantiomerically pure acid like L-(+)-tartaric acid. This reaction forms diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the free (S)-Ortetamine.
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Asymmetric Synthesis: This strategy aims to directly synthesize the (S)-enantiomer in excess. Common asymmetric approaches include:
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Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. A well-known example is the use of a chiral sulfinamide (e.g., Ellman's auxiliary) to form a chiral sulfinylimine from 2-methylphenylacetone, which then undergoes diastereoselective reduction followed by removal of the auxiliary.
-
Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of chiral amines, catalytic asymmetric hydrogenation of imines is a common method.
-
Troubleshooting Guides
Guide 1: Chiral Resolution of Racemic Ortetamine using L-(+)-Tartaric Acid
Problem: Low yield of (S)-Ortetamine after resolution.
| Potential Cause | Troubleshooting Step |
| Incomplete precipitation of the desired diastereomeric salt. | Optimize the solvent system for crystallization. A mixture of polar and non-polar solvents (e.g., methanol/water, ethanol/acetone) can be effective. Experiment with different solvent ratios and cooling rates. |
| Co-precipitation of the undesired diastereomeric salt. | Perform multiple recrystallizations of the diastereomeric salt to improve its purity. Monitor the enantiomeric excess of the liberated amine after each recrystallization. |
| Loss of product during the basification and extraction steps. | Ensure the pH is sufficiently basic (pH > 10) to fully deprotonate the amine. Use an appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane) and perform multiple extractions to maximize recovery. |
| Inaccurate stoichiometry of the resolving agent. | Use an equimolar amount of the chiral resolving agent relative to the amount of the desired enantiomer in the racemic mixture (i.e., 0.5 equivalents of L-(+)-tartaric acid for 1 equivalent of racemic Ortetamine). |
Problem: Low enantiomeric excess (ee) of the final (S)-Ortetamine.
| Potential Cause | Troubleshooting Step |
| Insufficient number of recrystallizations. | Increase the number of recrystallization steps for the diastereomeric salt. Monitor the optical rotation or chiral HPLC of the liberated amine to determine when the ee is no longer improving. |
| Racemization during the work-up. | Avoid high temperatures during the basification and solvent removal steps. Use mild basic conditions for liberating the free amine. |
| Inaccurate measurement of enantiomeric excess. | Ensure proper calibration and use of a validated analytical method (e.g., chiral HPLC, chiral GC) for determining the enantiomeric excess. |
Guide 2: Asymmetric Synthesis via Reductive Amination
Problem: Incomplete reaction or formation of side products.
| Potential Cause | Troubleshooting Step |
| Formation of a secondary amine impurity. | Use a large excess of ammonia to favor the formation of the primary amine.[1] |
| Reduction of the ketone to an alcohol. | Ensure the reaction conditions are optimized for imine formation before the addition of the reducing agent. The choice of reducing agent is also critical; sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are less likely to reduce the ketone directly. |
| Persistent imine impurity in the final product. | Increase the amount of the reducing agent (e.g., NaBH4) and/or the reaction temperature to drive the reduction to completion.[2] Consider using a more potent reducing agent if the imine is particularly stable. |
| Low diastereoselectivity when using a chiral auxiliary. | Optimize the reaction temperature; lower temperatures often lead to higher diastereoselectivity. The choice of solvent can also influence the stereochemical outcome. |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic Ortetamine with L-(+)-Tartaric Acid (Illustrative)
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Dissolution: Dissolve racemic Ortetamine (1 equivalent) in a suitable solvent (e.g., methanol).
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Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent to the Ortetamine solution.
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Crystallization: Allow the mixture to stand at room temperature, then cool to induce crystallization of the diastereomeric salt. The (S)-Ortetamine-(+)-tartrate salt is often less soluble and will precipitate.
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Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
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Recrystallization: Recrystallize the diastereomeric salt from a suitable solvent system to improve its purity and, consequently, the enantiomeric excess of the final product.
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Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) until the pH is strongly basic (pH > 10).
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Extraction: Extract the liberated (S)-Ortetamine with an organic solvent (e.g., diethyl ether).
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Purification and Analysis: Dry the organic extracts, remove the solvent under reduced pressure, and analyze the enantiomeric excess of the resulting (S)-Ortetamine using a suitable chiral analytical technique.
Protocol 2: Asymmetric Synthesis of (S)-Ortetamine using a Chiral Sulfinamide Auxiliary (Generalised)
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Imine Formation: Condense 2-methylphenylacetone with an enantiomerically pure chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) in the presence of a dehydrating agent (e.g., Ti(OEt)4) to form the corresponding N-sulfinylimine.
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Diastereoselective Reduction: Reduce the N-sulfinylimine with a suitable reducing agent (e.g., NaBH4) at a low temperature (e.g., -78 °C) to diastereoselectively form the N-sulfinyl amine.
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Auxiliary Cleavage: Remove the chiral auxiliary by treating the N-sulfinyl amine with a strong acid (e.g., HCl in methanol) to yield (S)-Ortetamine hydrochloride.
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Isolation and Purification: Isolate the product and purify as necessary. The free base can be obtained by neutralization with a base.
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Analysis: Determine the yield and enantiomeric excess of the final product.
Data Presentation
Table 1: Comparison of Stereoselective Synthesis Strategies for Chiral Amines (Illustrative Data)
| Method | Typical Yield (%) | Typical Enantiomeric Excess (%) | Advantages | Disadvantages |
| Chiral Resolution | 30-45 (for the desired enantiomer) | >98 (after recrystallization) | High enantiopurity achievable. | Theoretical maximum yield is 50%. Can be labor-intensive. |
| Asymmetric Synthesis (Chiral Auxiliary) | 60-85 | 90-99 | Higher theoretical yield. | Requires the use of a stoichiometric amount of a potentially expensive chiral auxiliary. |
| Catalytic Asymmetric Synthesis | 70-95 | 85-99 | High yield and enantioselectivity. Uses a substoichiometric amount of chiral catalyst. | Catalyst development can be complex and expensive. |
Visualizations
Caption: Workflow for the stereoselective synthesis of (S)-Ortetamine.
Caption: Troubleshooting logic for common issues in (S)-Ortetamine synthesis.
References
Technical Support Center: Ortetamine Synthesis via Reductive Amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Ortetamine synthesis through reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Ortetamine via reductive amination?
A1: Ortetamine (2-methylamphetamine) is synthesized by the reductive amination of 2-methylphenylacetone with ammonia. The reaction proceeds in two main steps: the formation of an imine intermediate, followed by its reduction to the final amine product.
Q2: Which reducing agents are commonly used for this transformation?
A2: Several reducing agents can be employed, with the most common being sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and catalytic hydrogenation (e.g., H₂/Pd/C or H₂/Raney Ni). Each has its advantages and disadvantages regarding reactivity, selectivity, and handling precautions.
Q3: What are the critical parameters influencing the yield of the reaction?
A3: The key parameters that significantly impact the yield of Ortetamine are:
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Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are crucial.
-
Reaction Temperature: Temperature affects both the rate of imine formation and the stability of the reactants and intermediates.
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pH of the Reaction Mixture: The formation of the imine intermediate is pH-dependent and generally favored under weakly acidic conditions.
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Stoichiometry of Reactants: The molar ratio of 2-methylphenylacetone, ammonia, and the reducing agent needs to be optimized.
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Solvent: The choice of solvent can influence the solubility of reactants and the reactivity of the reducing agent.
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Presence of Catalysts: Lewis acids or other catalysts can be used to enhance the rate of imine formation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the starting material (2-methylphenylacetone) and the formation of the Ortetamine product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete imine formation. | - Ensure the pH is weakly acidic (around 5-6) to facilitate imine formation. - Consider adding a dehydrating agent (e.g., molecular sieves) to remove water and shift the equilibrium towards the imine. - Increase the reaction time for imine formation before adding the reducing agent. |
| Inactive reducing agent. | - Use a fresh batch of the reducing agent. - Ensure proper storage conditions for the reducing agent to prevent decomposition. | |
| Unfavorable reaction temperature. | - Optimize the temperature. Imine formation may be favored at slightly elevated temperatures, while the reduction step might require cooling to prevent side reactions. | |
| Formation of Side Products (e.g., Over-alkylation, Aldol Condensation) | Excess reducing agent or prolonged reaction time. | - Carefully control the stoichiometry of the reducing agent. - Monitor the reaction closely and quench it once the starting material is consumed. |
| Non-selective reduction of the ketone starting material. | - Use a more selective reducing agent like NaCNBH₃, which is less likely to reduce the ketone at neutral or slightly acidic pH.[1] | |
| Difficulty in Product Isolation | Emulsion formation during workup. | - Add a saturated brine solution to break the emulsion. - Filter the mixture through a pad of celite. |
| Product is too soluble in the aqueous phase. | - Adjust the pH of the aqueous layer to be more basic before extraction to ensure the amine is in its free base form. - Use a more polar organic solvent for extraction. |
Quantitative Data on Reductive Amination of 2-Methylphenylacetone
The following table summarizes typical yields obtained for the synthesis of Ortetamine using different reductive amination methods. Please note that these are representative values and actual yields may vary depending on the specific experimental conditions.
| Method | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | 12 - 24 | 60 - 75 |
| 2 | Sodium Cyanoborohydride (NaCNBH₃) | Methanol/NH₄OAc buffer | 25 | 24 - 48 | 70 - 85 |
| 3 | Catalytic Hydrogenation | H₂ (50 psi) / Pd/C (5%) | Ethanol | 25 | 8 - 12 |
Experimental Protocols
Method 1: Reductive Amination using Sodium Borohydride
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Imine Formation: In a round-bottom flask, dissolve 2-methylphenylacetone (1 equivalent) in methanol. Add a solution of ammonia in methanol (7 N, 5-10 equivalents). Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise, maintaining the temperature below 10 °C.
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Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Once the reaction is complete, quench the reaction by the slow addition of water.
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Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ortetamine. The product can be further purified by distillation or column chromatography.
Method 2: Reductive Amination using Sodium Cyanoborohydride
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Reaction Setup: To a solution of 2-methylphenylacetone (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol, add sodium cyanoborohydride (1.2 - 1.5 equivalents).
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Reaction: Stir the mixture at room temperature for 24-48 hours. The pH should be maintained between 6 and 7.
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Workup and Extraction: Quench the reaction with water and remove the methanol under reduced pressure. Make the solution basic (pH > 10) with the addition of a sodium hydroxide solution. Extract the product with an organic solvent.
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Purification: Dry the combined organic extracts, remove the solvent, and purify the resulting Ortetamine as described in Method 1.
Visualizing the Process
Reductive Amination Workflow
Caption: General workflow for the synthesis of Ortetamine via reductive amination.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in Ortetamine synthesis.
References
limitations of current analytical methods for Ortetamine detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the analytical methods for the detection of Ortetamine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection and quantification of Ortetamine?
A1: The primary methods for Ortetamine analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Immunoassays are often used for initial screening, but confirmatory analysis by a chromatographic method is essential due to potential cross-reactivity.
Q2: Why is derivatization necessary for the analysis of Ortetamine by GC-MS?
A2: Derivatization is a crucial step in the GC-MS analysis of amphetamine-type compounds like Ortetamine.[1] It enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[1] Common derivatizing agents include N-methyl-bis(trifluoroacetamide) (MBTFA) and heptafluorobutyric anhydride (HFBA).[2]
Q3: What are the main limitations of using immunoassays for Ortetamine screening?
Q4: How can I improve the sensitivity of my Ortetamine assay?
A4: To enhance sensitivity, consider optimizing sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.[7] For GC-MS, ensure efficient derivatization. For LC-MS, optimization of ionization source parameters and selection of appropriate precursor and product ions for multiple reaction monitoring (MRM) are critical.
Q5: What are the expected challenges when analyzing Ortetamine in different biological matrices like blood, urine, and hair?
A5: Each biological matrix presents unique challenges. Urine analysis is common, but the detection window is relatively short, typically 48-72 hours.[2] Blood or plasma analysis provides information on recent use, but concentrations may be lower. Hair analysis offers a much longer detection window, but challenges include potential external contamination and variations in drug incorporation.[2] Sample preparation methods must be tailored to each matrix to effectively extract the analyte and minimize interference.
Troubleshooting Guides
GC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Incomplete derivatization. | - Ensure the derivatizing agent is fresh and not hydrolyzed.- Optimize reaction time and temperature.- Check the pH of the sample before derivatization. |
| Active sites in the GC inlet or column. | - Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Perform column trimming. | |
| Low Sensitivity / Poor Signal | Inefficient extraction. | - Optimize the pH for liquid-liquid extraction.- Evaluate different solid-phase extraction (SPE) cartridges and elution solvents. |
| Suboptimal MS parameters. | - Perform ion source tuning.- Optimize the collision energy for fragment ions in MS/MS. | |
| Interfering Peaks | Matrix effects. | - Improve sample cleanup procedures.- Use a more selective derivatizing agent. |
| Contamination. | - Check solvents, reagents, and glassware for contamination.- Run a blank sample to identify the source of contamination. |
LC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Ion Suppression or Enhancement | Matrix effects from co-eluting compounds. | - Adjust the chromatographic gradient to better separate Ortetamine from interfering compounds.- Dilute the sample.- Use an internal standard that co-elutes with the analyte. |
| Inconsistent Retention Times | Issues with the mobile phase or column. | - Ensure the mobile phase is properly prepared and degassed.- Check for column degradation or blockage.- Equilibrate the column for a sufficient time before injection. |
| Low Signal Intensity | Suboptimal ionization. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Check the pH of the mobile phase to ensure Ortetamine is in its ionized form. |
| Poor fragmentation in MS/MS. | - Optimize the collision energy for the selected precursor ion. |
Immunoassay Screening
| Issue | Possible Cause(s) | Troubleshooting Steps |
| False Positive Result | Cross-reactivity with other substances.[3][4] | - Confirm the result with a more specific method like GC-MS or LC-MS/MS.- Review the patient's medication history for potentially cross-reactive compounds. |
| False Negative Result | "High-dose hook effect" where very high analyte concentrations can lead to a decreased signal.[6] | - Dilute the sample and re-analyze. |
| Presence of interfering substances like heterophilic antibodies.[4][6] | - Use an assay with blocking agents.- Consider pre-treating the sample to remove interfering antibodies. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for amphetamine-type stimulants using various analytical methods. Note that these values are for related compounds and may vary for Ortetamine depending on the specific method and matrix.
Table 1: Limits of Detection and Quantification for Amphetamine-Type Stimulants by GC-MS
| Analyte | Matrix | Derivatizing Agent | LOD | LOQ |
| Amphetamine (AM) | Hair | Heptafluorobutyric anhydride (HFBA) | 0.05 ng/mg | 0.1 ng/mg |
| Methamphetamine (MA) | Hair | Heptafluorobutyric anhydride (HFBA) | 0.05 ng/mg | 0.1 ng/mg |
| MDMA | Hair | Heptafluorobutyric anhydride (HFBA) | 0.05 ng/mg | 0.1 ng/mg |
| MDA | Hair | Heptafluorobutyric anhydride (HFBA) | 0.1 ng/mg | 0.2 ng/mg |
| Amphetamine derivatives | Blood | Not specified | 0.09-0.81 ng/mL | 0.26-2.4 ng/mL |
| Amphetamine derivatives | Urine | Not specified | 0.09-0.81 ng/mL | 0.26-2.4 ng/mL |
Table 2: Limits of Detection and Quantification for Amphetamine-Type Stimulants by LC-MS
| Analyte | Matrix | Method | LOD | LOQ |
| Amphetamine analogues | Buffer | CE with LED-induced fluorescence | 0.6 µg/mL | 2.2 µg/mL |
Experimental Protocols
Key Experiment: GC-MS Analysis of Ortetamine in Urine (General Protocol)
This protocol is a general guideline based on methods for amphetamine-type stimulants.[1][7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH to alkaline (e.g., pH 9-10) with a suitable buffer.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform and isopropanol).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA).[1]
-
Cap the tube and heat at 70°C for 20 minutes.
-
After cooling, evaporate the excess reagent and solvent.
-
Reconstitute the residue in 50 µL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for initial identification.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in GC-MS analysis.
Caption: Workflow for handling a positive immunoassay screening result.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apjai-journal.org [apjai-journal.org]
- 6. The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in LC-MS analysis of Ortetamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ortetamine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Ortetamine analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (Ortetamine).[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Ortetamine in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][3]
Q2: What are the common causes of matrix effects in biological samples?
A2: The primary causes of matrix effects in biological samples such as plasma, serum, or urine are endogenous components that co-elute with the analyte. Phospholipids are a major contributor to matrix-induced ionization suppression because they are abundant in cell membranes and often co-extract with the analytes during sample preparation. Other substances like proteins, salts, and metabolites can also interfere with the ionization process.[1]
Q3: How can I determine if my Ortetamine analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion test and the post-extraction spike method.[4]
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Post-Column Infusion: A constant flow of an Ortetamine standard solution is introduced into the LC flow after the analytical column. A blank matrix sample (without Ortetamine) is then injected. Any fluctuation (dip or rise) in the baseline signal at the retention time of Ortetamine indicates the presence of ion-suppressing or -enhancing components from the matrix.
-
Post-Extraction Spike: The response of Ortetamine in a neat solution is compared to its response when spiked into an extracted blank matrix sample. The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100
-
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[3]
-
Q4: What is the best strategy to compensate for matrix effects?
A4: The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated Ortetamine.[1][2] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS analysis of Ortetamine.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column contamination from complex sample matrix. | Implement a more rigorous sample clean-up procedure (e.g., SPE). Flush the column with a strong solvent. |
| Injection solvent is stronger than the mobile phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. | |
| Secondary interactions with the column. | Adjust the mobile phase pH. For basic compounds like Ortetamine, an acidic mobile phase can improve peak shape. | |
| High Signal Variability Between Injections | Inconsistent matrix effects. | Use a stable isotope-labeled internal standard (deuterated Ortetamine) to normalize the response. |
| Inefficient sample clean-up. | Optimize the sample preparation method (LLE, SPE) to remove more interfering matrix components. | |
| Carryover from previous samples. | Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover. | |
| Low Signal Intensity (Ion Suppression) | Co-elution of matrix components (e.g., phospholipids). | Improve chromatographic separation by optimizing the gradient, flow rate, or trying a different column chemistry. |
| Inefficient sample preparation. | Employ a sample preparation technique specifically designed to remove the interfering class of compounds (e.g., phospholipid removal plates). | |
| Suboptimal ion source parameters. | Tune the ion source parameters (e.g., gas flows, temperatures, voltages) to maximize the Ortetamine signal. | |
| Inaccurate Quantification | Non-linear calibration curve. | Prepare calibration standards in the same matrix as the samples (matrix-matched calibration) to account for consistent matrix effects. |
| Degradation of Ortetamine in the biological matrix. | Investigate analyte stability and consider adding stabilizers or enzyme inhibitors to the samples upon collection.[5] |
Experimental Protocols
While a specific validated method for Ortetamine is not publicly available, the following protocols for related amphetamine-type substances can be adapted.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method is suitable for extracting Ortetamine from urine or plasma.
-
Aliquot Sample: Pipette 500 µL of the biological sample (e.g., urine) into a clean centrifuge tube.
-
Add Internal Standard: Spike the sample with the working solution of deuterated Ortetamine internal standard.
-
Alkalinize: Add a suitable volume of a basic solution (e.g., 1M sodium carbonate) to adjust the pH to >9. This ensures Ortetamine is in its free base form.
-
Add Extraction Solvent: Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex: Vortex the tube for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a new tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analyze: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to LLE. A mixed-mode cation exchange polymer-based sorbent is recommended for basic compounds like Ortetamine.
-
Condition Column: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate Column: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid).
-
Load Sample: Mix 0.5 mL of the sample with the internal standard and 1 mL of the acidic buffer. Load the mixture onto the SPE cartridge.
-
Wash 1 (Interference Elution): Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2 (Interference Elution): Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry Cartridge: Dry the cartridge under vacuum for 5-10 minutes.
-
Elute Analyte: Elute Ortetamine with 1 mL of a freshly prepared basic elution solvent (e.g., 5% ammonium hydroxide in ethyl acetate).
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
General Workflow for Overcoming Matrix Effects
Caption: A logical workflow for developing and validating an LC-MS method while addressing matrix effects.
Decision Tree for Troubleshooting Ion Suppression
Caption: A decision-making diagram for troubleshooting ion suppression in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gtfch.org [gtfch.org]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Ortetamine In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting in vivo studies with Ortetamine.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in behavioral responses between subjects at the same dose level. What are the potential causes and solutions?
A1: High inter-individual variability is a common challenge in in vivo studies. Several factors can contribute to this:
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Animal Health and Stress: Ensure all animals are healthy, properly acclimatized to the housing and experimental conditions, and handled consistently to minimize stress. Stress can significantly impact physiological and behavioral responses.
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Dosing Accuracy: Verify the accuracy of your dosing solution preparation and administration technique. For oral gavage, ensure the compound is delivered to the stomach without causing undue stress or injury. For injections, confirm the correct volume and site of administration.
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Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among animals can lead to variable plasma concentrations. Consider collecting satellite blood samples to correlate plasma drug levels with behavioral outcomes.
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Environmental Factors: Minor variations in lighting, temperature, noise, and time of day can influence experimental results. Standardize the experimental environment as much as possible.
Q2: What is the recommended starting dose for Ortetamine in a new rodent model?
A2: The optimal starting dose depends on the specific research question and animal model. However, a dose-range finding study is always recommended. Based on available data, a common starting point for exploratory studies in rodents is 1 mg/kg. It is crucial to escalate the dose systematically (e.g., 1, 3, 10 mg/kg) to identify the minimum effective dose and the maximum tolerated dose (MTD). Refer to the dose-response data in the tables below for guidance.
Q3: We are not observing the expected therapeutic effect at doses previously reported to be effective. What should we troubleshoot?
A3: This issue can arise from several factors:
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Compound Stability and Solubility: Confirm the stability of Ortetamine in your chosen vehicle. Ensure the compound is fully solubilized and does not precipitate out of solution before or during administration. It is recommended to prepare fresh dosing solutions daily.
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Vehicle Selection: The vehicle used to dissolve Ortetamine can impact its absorption. Ensure the vehicle is appropriate for the route of administration and does not have any confounding biological effects.
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Route of Administration: The bioavailability of Ortetamine can vary significantly with the route of administration (e.g., intraperitoneal, oral, intravenous). Verify that you are using the recommended route and that your administration technique is correct.
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Timing of Assessment: The timing of your behavioral or physiological assessment should align with the peak plasma concentration (Tmax) of Ortetamine. If the assessment is conducted too early or too late, you may miss the window of maximal drug effect.
Q4: How should we prepare the dosing solution for Ortetamine for oral administration?
A4: Ortetamine has low aqueous solubility. A common vehicle for oral administration in rodents is a suspension in 0.5% methylcellulose in sterile water. See the detailed protocol below for step-by-step instructions on preparing a stable suspension.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ortetamine in Sprague-Dawley Rats (5 mg/kg, Oral Gavage)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 450 ± 85 |
| Tmax (hr) | 1.5 ± 0.5 |
| AUC (0-t) (ng·hr/mL) | 1800 ± 320 |
| Half-life (t½) (hr) | 3.2 ± 0.7 |
Table 2: Dose-Response Relationship of Ortetamine in a Murine Model of Anxiety (Elevated Plus Maze)
| Dose (mg/kg, IP) | Time Spent in Open Arms (seconds, Mean ± SEM) |
| Vehicle | 25 ± 4 |
| 1 | 40 ± 6 |
| 3 | 75 ± 9 |
| 10 | 72 ± 8 |
Experimental Protocols
Protocol 1: Preparation of Ortetamine Suspension for Oral Gavage
-
Materials: Ortetamine powder, 0.5% (w/v) methylcellulose solution in sterile water, sterile mortar and pestle, magnetic stir plate and stir bar, appropriate personal protective equipment (PPE).
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Calculation: Calculate the required amount of Ortetamine and vehicle based on the desired concentration and final volume. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of Ortetamine.
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Procedure: a. Weigh the required amount of Ortetamine powder and place it in a sterile mortar. b. Add a small volume (e.g., 1-2 mL) of the 0.5% methylcellulose vehicle to the mortar. c. Gently triturate the powder with the pestle to create a smooth, uniform paste. This step is crucial to prevent clumping. d. Gradually add the remaining vehicle while continuously stirring or mixing. e. Transfer the suspension to a sterile beaker or vial with a magnetic stir bar. f. Stir the suspension on a magnetic stir plate for at least 15 minutes before dosing to ensure homogeneity. g. Continue to stir the suspension during the dosing procedure to prevent the compound from settling.
Protocol 2: Dose-Range Finding Study Workflow
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Animal Acclimatization: Allow animals to acclimate to the facility for at least one week, and to the specific experimental room for at least 24 hours before the study begins.
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Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg). A group size of n=8 is recommended.
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Dosing: Administer Ortetamine or vehicle according to the assigned group. Record the time of administration for each animal.
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Observation: Continuously monitor the animals for any signs of toxicity or adverse effects for the first 4 hours post-dosing, and then at regular intervals for 24 hours.
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Efficacy Assessment: At the predetermined time point (based on Tmax), perform the relevant behavioral or physiological test.
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Data Analysis: Analyze the results to determine the dose-response relationship and identify the minimum effective dose and maximum tolerated dose.
Visualizations
Caption: Hypothetical signaling pathway for Ortetamine.
Caption: General workflow for in vivo Ortetamine studies.
troubleshooting poor resolution in chiral separation of Ortetamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with poor resolution during the chiral separation of Ortetamine.
Troubleshooting Guide & FAQs
Question: Why am I seeing poor or no separation of Ortetamine enantiomers?
Answer: Poor enantiomeric resolution in chiral chromatography can stem from several factors. The most critical is the selection of the chiral stationary phase (CSP) and the mobile phase composition.[1][2] Chiral separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP.[1] If the chosen CSP does not provide adequate stereoselective interactions with Ortetamine, separation will be poor. Additionally, the mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in modulating these interactions.[2][3]
Question: What are the recommended initial screening conditions for the chiral separation of Ortetamine?
Answer: For initial screening, it is advisable to test a few different types of chiral stationary phases with varying mobile phase compositions. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a good starting point for the separation of amphetamine-like compounds.[2][4] Both normal-phase and reversed-phase chromatography can be effective.
A common starting point for normal-phase chromatography is a mobile phase consisting of a mixture of hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.[4][5] For reversed-phase chromatography, a mobile phase of methanol or acetonitrile with acidic and/or basic additives can be used.[6]
Question: My peaks are tailing or fronting. How can I improve the peak shape?
Answer: Asymmetrical peak shapes, such as tailing or fronting, can indicate secondary interactions between the analyte and the stationary phase or issues with the sample solvent.[7] For basic compounds like Ortetamine, tailing is common. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can help to reduce these secondary interactions and improve peak symmetry.[4] Also, ensure that the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to prevent peak distortion.[7]
Question: I am observing a drift in retention times. What could be the cause?
Answer: Retention time shifts can be caused by several factors, including:
-
Changes in mobile phase composition: Inconsistent mobile phase preparation can lead to drifting retention times.[7]
-
Fluctuations in column temperature: Temperature has a significant effect on retention and selectivity in chiral chromatography.[2][3][6] Maintaining a stable column temperature is crucial for reproducible results.
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.[7]
-
Pump performance issues: Inconsistent flow rates from the pump will also cause retention times to vary.[7]
Question: How does temperature affect the chiral separation of Ortetamine?
Answer: Temperature is a critical parameter for optimizing chiral separations.[2][3] Changing the column temperature can alter the thermodynamics of the interactions between the enantiomers and the CSP, which can improve or worsen the resolution.[6] It's recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your separation.[6]
Question: I have tried several mobile phases with my current column and still have no separation. What should I do next?
Answer: If optimizing the mobile phase does not lead to a successful separation, it is likely that the chosen chiral stationary phase is not suitable for Ortetamine. Chiral recognition is highly specific, and a CSP that works well for one compound may not work for another.[2] The next step is to screen different types of CSPs. Consider columns with different chiral selectors, such as polysaccharide-based, protein-based, or macrocyclic glycopeptide-based phases.[2]
Summary of Starting Conditions for Chiral Separation of Amphetamine Analogs
The following table provides typical starting conditions for the chiral separation of compounds structurally similar to Ortetamine, which can be used as a starting point for method development.
| Parameter | Normal Phase Conditions | Reversed-Phase Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Vancomycin-based or Polysaccharide-based |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v) | Methanol / 0.1% Acetic Acid / 0.02% Ammonium Hydroxide |
| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 1.0 mL/min |
| Temperature | 25°C (with screening from 10°C to 40°C) | 25°C (with screening from 10°C to 40°C) |
| Detection | UV at 210-254 nm | UV at 210-254 nm or Mass Spectrometry |
General Experimental Protocol for Chiral Separation of Ortetamine
This protocol describes a general procedure for developing a chiral separation method for Ortetamine using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
- Prepare a stock solution of racemic Ortetamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).
- Dilute the stock solution to a working concentration of approximately 10-50 µg/mL with the initial mobile phase.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector or a mass spectrometer.
- Chiral Column: Start with a polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP).
- Mobile Phase Screening:
- Normal Phase:
- Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine.
- Mobile Phase B: n-Hexane/Ethanol (95:5, v/v) with 0.1% Diethylamine.
- Reversed-Phase:
- Mobile Phase C: Methanol with 0.1% Acetic Acid and 0.01% Ammonium Hydroxide.
- Flow Rate: 1.0 mL/min for normal phase and 0.5 mL/min for reversed-phase.
- Column Temperature: 25°C.
- Injection Volume: 5-10 µL.
- Detection: UV at 230 nm.
3. Method Development and Optimization:
- Inject the racemic Ortetamine standard onto the column using the initial screening conditions.
- If no or poor separation is observed, systematically vary the following parameters:
- Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., isopropanol, methanol) to the weak solvent (e.g., hexane, water).
- Additive Concentration: Optimize the concentration of the acidic or basic additive.
- Temperature: Evaluate the effect of column temperature on resolution.[6]
- If resolution is still not satisfactory, switch to a different chiral stationary phase and repeat the screening process.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chiral resolution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Validating the Purity of Synthesized Ortetamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthesized Ortetamine (ortho-methylamphetamine).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of synthesized Ortetamine?
A1: The most common and reliable methods for assessing the purity of Ortetamine are High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for both quantitative analysis and impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for unambiguous structural confirmation and can be used for quantitative purposes (qNMR).
Q2: Why is a reference standard for Ortetamine necessary for purity validation?
A2: A certified reference standard of known purity is essential for accurate quantification. It is used to create a calibration curve to which the synthesized Ortetamine sample is compared, allowing for the precise determination of its purity. It also helps in confirming the retention time and/or mass spectrum of the main peak.
Q3: What are the potential impurities I should look for in synthesized Ortetamine?
A3: Impurities in synthesized Ortetamine can originate from the starting materials, byproducts of the synthesis reaction, or degradation of the final product. Common synthesis routes, such as the reductive amination of 2-methylphenylacetone, may lead to impurities. These can include unreacted starting materials, intermediates, and side-products from competing reactions. Indene by-products have also been reported in the synthesis of related amphetamines.[1]
Q4: When is it necessary to use NMR spectroscopy?
A4: While chromatographic techniques are excellent for determining the percentage of the main component and detecting impurities, ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation of your synthesized Ortetamine. This is crucial to ensure you have synthesized the correct molecule and to identify the structure of any significant unknown impurities.
Q5: What is derivatization and why is it often required for GC-MS analysis of Ortetamine?
A5: Derivatization is a chemical modification of the analyte to make it more suitable for analysis.[2][3] For GC-MS, primary amines like Ortetamine can exhibit poor chromatographic peak shape. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the polar amine group into a less polar, more volatile, and more thermally stable derivative, resulting in improved peak shape and sensitivity.[2]
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a general method for the quantitative analysis of Ortetamine. Method optimization may be required based on the specific instrumentation and impurities present.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized Ortetamine.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards from a certified Ortetamine reference material (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water). An isocratic elution of 20:80 (v/v) acetonitrile:buffer can be a starting point.[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| UV Detection | 210 nm or 254 nm |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Ortetamine standards against their concentration.
-
Determine the concentration of Ortetamine in the synthesized sample using the calibration curve.
-
Calculate the purity by comparing the peak area of Ortetamine to the total peak area of all components in the chromatogram (assuming all impurities have a similar response factor at the chosen wavelength).
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a common approach for the identification and quantification of Ortetamine and its impurities, involving a derivatization step.
1. Sample Preparation and Derivatization:
-
Prepare a solution of the synthesized Ortetamine in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
To 100 µL of the sample solution, add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature before injection.
-
Prepare calibration standards using a certified Ortetamine reference material and derivatize them in the same manner.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless or split (e.g., 20:1) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
3. Data Analysis:
-
Identify the Ortetamine derivative peak based on its retention time and comparison of its mass spectrum with that of the derivatized reference standard.
-
The mass spectrum of amphetamine-like compounds typically shows fragmentation patterns resulting from cleavage of the carbon-carbon bond beta to the nitrogen atom.[5][6]
-
Quantify Ortetamine using a calibration curve constructed from the derivatized standards.
-
Tentatively identify impurities by interpreting their mass spectra and searching against mass spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For absolute confirmation of the structure of the synthesized Ortetamine.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified Ortetamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
2. Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Typical acquisition parameters should be used as recommended by the instrument manufacturer.
3. Spectral Interpretation:
-
The ¹H NMR spectrum of Ortetamine is expected to show signals corresponding to the aromatic protons (in the region of ~7.0-7.3 ppm), the methine proton adjacent to the nitrogen, the methylene protons, and the two methyl groups.
-
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
The chemical shifts, splitting patterns, and integration values should be consistent with the structure of Ortetamine.
Troubleshooting Guide
HPLC-UV Analysis
Q: My Ortetamine peak is tailing. What could be the cause and how can I fix it? A:
-
Cause: Secondary interactions between the basic amine group of Ortetamine and acidic silanol groups on the silica-based C18 column.
-
Solution:
-
Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) to ensure the amine is fully protonated.
-
Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%).
-
Use a base-deactivated column specifically designed for the analysis of basic compounds.
-
Q: I am seeing poor resolution between my Ortetamine peak and an impurity. How can I improve this? A:
-
Cause: Insufficient separation power of the current chromatographic conditions.
-
Solution:
-
Decrease the percentage of the organic solvent (acetonitrile) in the mobile phase to increase retention and potentially improve separation.
-
Try a different organic modifier, such as methanol, which may offer different selectivity.
-
Decrease the flow rate of the mobile phase.
-
Use a column with a smaller particle size or a longer length for higher efficiency.
-
Q: There is a significant drift in my baseline. What should I check? A:
-
Cause: Issues with the mobile phase, column, or detector.
-
Solution:
-
Ensure the mobile phase is well-mixed and thoroughly degassed.
-
Check for leaks in the HPLC system.
-
Flush the column with a strong solvent to remove any contaminants.
-
Check the detector lamp's age and intensity.[7]
-
GC-MS Analysis
Q: My derivatized Ortetamine peak is broad or tailing. What is the likely problem? A:
-
Cause: Incomplete derivatization, active sites in the GC system, or column degradation.
-
Solution:
-
Optimize the derivatization reaction: ensure the sample is dry, use fresh derivatizing reagent, and optimize the reaction time and temperature.
-
Check for active sites in the injector liner or the front of the GC column. Deactivated liners are recommended.
-
Trim a small portion (10-20 cm) from the front of the GC column to remove any non-volatile residues.
-
Q: I am not getting consistent derivatization results. What could be the issue? A:
-
Cause: Presence of moisture in the sample or reagents, or degradation of the derivatizing agent.
-
Solution:
-
Ensure all glassware is thoroughly dried.
-
Dry the sample extract completely before adding the derivatizing reagent.
-
Use a fresh vial of the derivatizing agent, as they are often sensitive to moisture.
-
Q: I am observing "ghost peaks" in my blank runs after injecting a concentrated sample. A:
-
Cause: Carryover from a previous injection.
-
Solution:
-
Rinse the syringe multiple times with a suitable solvent before each injection.
-
Run a solvent blank after a high-concentration sample to wash the injector and column.
-
Check for contamination in the injector port and liner.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of (S)-Ortetamine and (R)-Ortetamine: Unraveling Stereoselective Effects
For Researchers, Scientists, and Drug Development Professionals
Ortetamine, also known as 2-methylamphetamine, is a stimulant of the amphetamine class. As a chiral molecule, it exists in two stereoisomeric forms: (S)-Ortetamine and (R)-Ortetamine. While direct comparative studies on the enantiomers of Ortetamine are scarce, a comprehensive analysis of the pharmacology of the racemic mixture and extrapolation from the well-documented stereoselectivity of the structurally similar compound methamphetamine can provide valuable insights for researchers. This guide presents a comparative analysis based on available data and logical inference, highlighting the potential differences in the pharmacological profiles of (S)-Ortetamine and (R)-Ortetamine.
Pharmacological Profile of Racemic Ortetamine
Racemic Ortetamine has been characterized as a central nervous system stimulant with a multifaceted mechanism of action. It primarily functions as a releasing agent and reuptake inhibitor of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[1] Additionally, it exhibits agonist activity at the serotonin 5-HT2A receptor, which may contribute to psychoactive or hallucinogenic effects.[1][2] In animal studies, racemic Ortetamine has demonstrated stimulant properties, substituting for dextroamphetamine, albeit with approximately one-tenth the potency.[3]
Postulated Comparative Effects of (S)-Ortetamine and (R)-Ortetamine
Drawing parallels from the extensively studied enantiomers of methamphetamine, it is hypothesized that the pharmacological effects of Ortetamine are also stereoselective. The (S)-enantiomer of methamphetamine (dextromethamphetamine) is a potent central nervous system stimulant, while the (R)-enantiomer (levomethamphetamine) has weaker central effects and more pronounced peripheral actions.[4] It is therefore plausible that (S)-Ortetamine is the more pharmacologically active enantiomer in the central nervous system.
Table 1: Postulated Comparative Pharmacological Effects of (S)-Ortetamine and (R)-Ortetamine
| Feature | (S)-Ortetamine (Hypothesized) | (R)-Ortetamine (Hypothesized) |
| Primary CNS Activity | Potent Stimulant | Weak Stimulant |
| Dopamine Release | Significant | Minimal |
| Norepinephrine Release | Significant | Significant |
| Serotonin Release | Moderate | Minimal |
| 5-HT2A Receptor Agonism | Likely contributes to psychoactive effects | Contribution to psychoactive effects is likely minimal |
| Potency (vs. d-amphetamine) | Closer to 1/10th the potency | Significantly less potent than the (S)-enantiomer |
Experimental Methodologies
The data presented for racemic Ortetamine are derived from standard preclinical pharmacological assays.
Drug Discrimination Studies
In these experiments, animals are trained to recognize the subjective effects of a specific drug (e.g., dextroamphetamine). They are then administered the test compound (racemic Ortetamine) to determine if it produces similar subjective effects, thus indicating a similar mechanism of action. The potency of the test compound is determined by the dose required to produce the same level of response as the training drug.
Neurotransmitter Release and Reuptake Assays
These in vitro experiments typically utilize synaptosomes or cultured cells that express monoamine transporters (DAT, NET, SERT). The ability of the test compound to induce the release of radiolabeled neurotransmitters or to inhibit their reuptake is measured. These assays provide quantitative data on the compound's interaction with these key transporters.
Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for various receptors. In the case of Ortetamine, its affinity for the 5-HT2A receptor would be determined by its ability to displace a radiolabeled ligand known to bind to this receptor.
Visualizing the Proposed Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
References
A Comparative Analysis of the Neurotoxicity of Ortetamine and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic potential of Ortetamine and the well-characterized psychostimulant, methamphetamine. While extensive research has elucidated the neurotoxic effects of methamphetamine, data on Ortetamine remains limited. This comparison, therefore, synthesizes established findings on methamphetamine with the known pharmacology of Ortetamine to infer its potential for neurotoxicity. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are described and visualized.
Executive Summary
Methamphetamine is a potent neurotoxin, primarily targeting dopaminergic and serotonergic neurons. Its neurotoxicity is mediated through a combination of factors, including excessive neurotransmitter release, oxidative stress, excitotoxicity, and the induction of apoptotic cell death. Ortetamine, also known as 2-methylamphetamine, is a less potent stimulant of the amphetamine class. While direct neurotoxicity studies on Ortetamine are scarce, its mechanism of action as a monoamine releasing agent suggests a potential for neurotoxic effects, albeit likely less severe than those of methamphetamine due to its lower potency. This guide explores these differences and similarities in detail.
Mechanisms of Action and Neurotransmitter Release
Both Ortetamine and methamphetamine are monoamine releasing agents, meaning they increase the extracellular levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by promoting their release from presynaptic neurons and inhibiting their reuptake.[1] However, their potencies at the respective monoamine transporters (DAT, NET, and SERT) differ.
Methamphetamine is a potent substrate for both DAT and SERT, leading to a massive release of dopamine and serotonin.[2] This surge in synaptic dopamine is a key contributor to its neurotoxic effects, as the excess dopamine can auto-oxidize, generating reactive oxygen species (ROS).[3][4] Methamphetamine is also a more potent dopamine releasing agent than amphetamine.[5]
Ortetamine is known to be a monoamine releaser, increasing the presynaptic efflux of dopamine, norepinephrine, and serotonin.[6] It also inhibits the reuptake of these neurotransmitters.[6] However, animal studies indicate that Ortetamine has a significantly lower potency than dextroamphetamine, a close structural analog of methamphetamine. This suggests that the magnitude of neurotransmitter release induced by Ortetamine is likely to be substantially lower than that caused by methamphetamine at equivalent doses.
Table 1: Comparison of Monoamine Transporter Affinity
| Compound | Dopamine Transporter (DAT) Affinity (Kᵢ in μM) | Serotonin Transporter (SERT) Affinity (Kᵢ in μM) | Norepinephrine Transporter (NET) Affinity (Kᵢ in μM) |
| Methamphetamine | ~0.6[7] | 20 - 40[7] | ~0.07 - 0.1[7] |
| Ortetamine | Data not available | Data not available | Data not available |
Neurotoxic Mechanisms
The neurotoxicity of methamphetamine is a multifaceted process involving several interconnected pathways. Based on its mechanism of action, Ortetamine may share some of these pathways, although likely to a lesser extent.
Dopaminergic Neurotoxicity
Methamphetamine is well-documented to be directly neurotoxic to dopaminergic neurons.[8] High doses can lead to the degeneration of dopaminergic nerve terminals in the striatum.[8] This is characterized by a long-lasting depletion of dopamine and its metabolites, as well as a reduction in the density of dopamine transporters (DAT).[6]
The proposed mechanism for this neurotoxicity involves:
-
Oxidative Stress: The excessive cytoplasmic dopamine caused by methamphetamine auto-oxidizes to form reactive oxygen species (ROS), leading to oxidative damage to cellular components.[3][9]
-
Excitotoxicity: Methamphetamine increases the release of glutamate, an excitatory neurotransmitter.[4] Overactivation of glutamate receptors can lead to an influx of calcium ions and subsequent neuronal damage.
-
Mitochondrial Dysfunction: Methamphetamine can impair mitochondrial function, leading to decreased energy production and increased ROS generation.[3]
-
Apoptosis: Methamphetamine can trigger programmed cell death (apoptosis) in dopaminergic neurons through various signaling pathways.[10][11]
Ortetamine , as a dopamine releasing agent, has the potential to induce similar neurotoxic mechanisms. However, its lower potency suggests that the extent of dopamine release and subsequent oxidative stress and excitotoxicity would be significantly less than that of methamphetamine. Without direct experimental data, the dopaminergic neurotoxicity of Ortetamine remains speculative but is presumed to be considerably lower.
Serotonergic Neurotoxicity
Methamphetamine can also be neurotoxic to serotonergic neurons, particularly at high doses.[8] This leads to a long-term depletion of serotonin and a reduction in serotonin transporter (SERT) density in various brain regions.[12] The mechanisms are thought to be similar to those underlying its dopaminergic neurotoxicity, involving oxidative stress and apoptosis.
Ortetamine is also a serotonin releaser and acts as a 5-HT2A receptor agonist. While this indicates an interaction with the serotonergic system, there is no direct evidence to suggest it causes serotonergic neurotoxicity. Its lower potency as a monoamine releaser compared to methamphetamine suggests a lower risk of serotonin depletion and subsequent neurotoxicity.
Table 2: Comparison of Neurotoxic Effects
| Feature | Methamphetamine | Ortetamine (Inferred) |
| Dopaminergic Neurotoxicity | Well-established; degeneration of nerve terminals, depletion of dopamine, and reduction of DAT density.[8] | Possible, but likely significantly lower than methamphetamine due to lower potency. |
| Serotonergic Neurotoxicity | Established at high doses; depletion of serotonin and reduction of SERT density.[8] | Unlikely to be significant due to lower potency. |
| Oxidative Stress | Major contributor to neurotoxicity through dopamine auto-oxidation.[3][9] | Potential for oxidative stress exists but is expected to be much lower. |
| Excitotoxicity | Contributes to neurotoxicity via increased glutamate release.[4] | Potential for excitotoxicity is likely lower. |
| Apoptosis Induction | Induces apoptosis in dopaminergic and serotonergic neurons.[10][11] | Potential to induce apoptosis is likely lower. |
Experimental Protocols
A variety of in vivo and in vitro methods are used to assess the neurotoxicity of psychostimulants.
In Vivo Neurotoxicity Assessment
-
Animal Models: Rodents (rats, mice) are commonly used. A typical protocol involves the administration of multiple high doses of the substance over a short period to mimic binge-like use patterns in humans.
-
Neurochemical Analysis: Post-mortem brain tissue is analyzed for levels of dopamine, serotonin, and their metabolites using techniques like high-performance liquid chromatography (HPLC).
-
Transporter Density Measurement: The density of dopamine and serotonin transporters is quantified using radioligand binding assays or autoradiography with specific transporter ligands (e.g., [¹²⁵I]RTI-55).[6]
-
Immunohistochemistry: This technique is used to visualize and quantify neuronal damage, glial activation (a marker of neuroinflammation), and apoptotic markers in brain sections.
In Vitro Neurotoxicity Assessment
-
Cell Culture Models: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures are exposed to the test compounds.[13]
-
Cell Viability Assays: Assays such as the MTT or LDH assay are used to measure cell death.
-
Oxidative Stress Assays: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.
-
Apoptosis Assays: Apoptosis can be detected by measuring the activity of caspases (key enzymes in the apoptotic pathway) or by using techniques like TUNEL staining to identify DNA fragmentation.
Visualizations
Signaling Pathway of Methamphetamine-Induced Neurotoxicity
Caption: Signaling pathway of methamphetamine-induced neurotoxicity.
Experimental Workflow for In Vitro Neurotoxicity Assessment
References
- 1. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Methamphetamine-induced alterations in dopamine transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methamphetamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methamphetamine Induces Apoptosis of Microglia via the Intrinsic Mitochondrial-Dependent Pathway - ProQuest [proquest.com]
- 12. In vivo long-lasting alterations of central serotonin transporter activity and associated dopamine synthesis after acute repeated administration of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A critical evaluation of immunoassay performance for the detection of Ortetamine and its analogs reveals a significant data gap in commercially available assays. This guide provides a comprehensive overview of the existing cross-reactivity data for structurally related compounds, offering researchers and drug development professionals a framework for interpreting screening results and highlighting the need for more specific detection methods.
This guide summarizes the known cross-reactivity profiles of various amphetamine analogs in commonly used enzyme-linked immunosorbent assay (ELISA) kits. This information can serve as a surrogate for estimating the potential cross-reactivity of Ortetamine and its related compounds, though it should be interpreted with caution.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of several amphetamine-related compounds in commercially available ELISA kits. It is important to note that cross-reactivity can vary significantly between different manufacturers and even between different lots of the same assay. The data presented here is for illustrative purposes and is derived from various sources.
| Compound | Assay Target | % Cross-Reactivity |
| d-Amphetamine | Amphetamine | 100% |
| l-Amphetamine | Amphetamine | <10% - 30% |
| d-Methamphetamine | Amphetamine | Variable (can be significant) |
| l-Methamphetamine | Amphetamine | Low to negligible |
| MDMA (Ecstasy) | Amphetamine | Variable (generally low) |
| MDA | Amphetamine | Variable (can be significant) |
| Phentermine | Amphetamine | 4.3%[1] |
| Ephedrine | Amphetamine | <1%[1] |
| Pseudoephedrine | Amphetamine | Virtually nonexistent[2] |
Note: The cross-reactivity is typically calculated relative to the target analyte of the assay (e.g., d-amphetamine).
Structural Basis for Cross-Reactivity
The likelihood of a compound cross-reacting in an immunoassay is largely determined by its structural similarity to the immunogen used to generate the antibodies. Ortetamine, as a methyl-substituted analog of amphetamine, shares the core phenethylamine skeleton. The position of the methyl group on the phenyl ring is a critical determinant of antibody recognition.
Experimental Protocols
The following is a generalized experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of amphetamines. This protocol is based on commercially available kits and should be adapted based on the specific manufacturer's instructions.[2][3]
1. Sample Preparation:
-
Samples may require dilution with a provided assay buffer to fall within the dynamic range of the assay.[2][3] For urine samples, a 1:20 dilution is common for a cutoff level of 500 ng/ml.[2]
2. Assay Procedure:
-
Bring all reagents and samples to room temperature (18-26°C) before use.[2][3]
-
Add a specific volume (e.g., 10 µL) of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.[2][3]
-
Add the enzyme-conjugated amphetamine (e.g., 100 µL) to each well.[2][3]
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, allowing for competitive binding between the amphetamine in the sample and the enzyme-labeled amphetamine for the fixed number of antibody binding sites on the well.[2][3]
-
After incubation, wash the plate multiple times (e.g., 6 times with 350 µL of distilled water) to remove any unbound reagents.[2][3]
-
Add a chromogenic substrate (e.g., 100 µL of TMB) to each well and incubate for a set period (e.g., 30 minutes) to allow for color development.[3] The amount of color developed is inversely proportional to the amount of amphetamine present in the sample.[2][3]
-
Stop the enzymatic reaction by adding a stop solution (e.g., 100 µL of 1N hydrochloric acid).[3]
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[2][3]
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of amphetamine in the samples is determined by interpolating their absorbance values from the standard curve.
Experimental Workflow
The following diagram illustrates the typical workflow of a competitive immunoassay for the detection of Ortetamine and related compounds.
Conclusion and Recommendations
The lack of specific immunoassay cross-reactivity data for Ortetamine presents a significant challenge for its accurate detection in screening programs. While data from structurally related compounds can provide some guidance, it is not a substitute for direct experimental validation.
For researchers, scientists, and drug development professionals working with Ortetamine and its analogs, the following recommendations are crucial:
-
Confirmatory Testing: All presumptive positive results from immunoassays should be confirmed by a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Assay Validation: If Ortetamine detection is a primary objective, it is essential to perform in-house validation of commercially available amphetamine immunoassays to determine their specific cross-reactivity with Ortetamine and its metabolites.
-
Development of Specific Assays: The development of immunoassays with antibodies raised specifically against Ortetamine would provide a more reliable and accurate screening tool.
By understanding the limitations of current immunoassays and employing appropriate confirmatory methods, the scientific community can ensure the accurate detection and interpretation of results for Ortetamine and its related compounds.
References
Distinguishing Ortetamine from its Positional Isomers: A Comparative Guide for Analytical Scientists
For researchers, scientists, and drug development professionals, the accurate identification of pharmaceutical compounds and their related isomers is paramount. This guide provides a comparative analysis of analytical techniques for distinguishing ortetamine (2-methylamphetamine) from its positional isomers, metortetamine (3-methylamphetamine) and para-ortetamine (4-methylamphetamine). The structural similarity of these compounds presents a significant challenge in forensic and clinical settings, necessitating robust analytical methodologies for their unambiguous identification.
Ortetamine and its positional isomers share the same molecular weight and elemental composition, leading to nearly identical mass spectra under standard electron ionization. This renders mass spectrometry (MS) alone insufficient for their differentiation. However, a combination of chromatographic and spectroscopic techniques can effectively resolve and identify these closely related substances. This guide details the experimental protocols and comparative data for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The following tables summarize the key analytical data for the differentiation of ortetamine and its positional isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
Gas chromatography is a powerful technique for separating the positional isomers of methylamphetamine.[1] While their mass spectra are virtually identical, their retention times differ under specific chromatographic conditions, allowing for their individual identification.[1][2]
| Compound | Retention Time (min) | Major Mass Fragments (m/z) |
| Ortetamine (2-methylamphetamine) | Data not available in a directly comparable format | 134, 119, 91, 44 |
| Metortetamine (3-methylamphetamine) | Data not available in a directly comparable format | 134, 119, 91, 44 |
| Para-ortetamine (4-methylamphetamine) | 4.017 | 134, 119, 91, 44 |
Note: The mass spectra of the three isomers are reported to be virtually identical.[1][2] The primary means of differentiation by GC-MS is through their chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed structural information, enabling the clear differentiation of positional isomers based on the chemical shifts and splitting patterns of the protons and carbon atoms in the aromatic ring.
¹H NMR Spectral Data (Predicted)
| Proton | Ortetamine (2-MA) | Metortetamine (3-MA) | Para-ortetamine (4-MA) |
| Aromatic-H | Multiplet | Multiplet | Two doublets (AA'BB' system) |
| CH₂ | Doublet of doublets | Doublet of doublets | Doublet of doublets |
| CH | Multiplet | Multiplet | Multiplet |
| Ar-CH₃ | Singlet | Singlet | Singlet |
| CH-CH₃ | Doublet | Doublet | Doublet |
| NH₂ | Singlet (broad) | Singlet (broad) | Singlet (broad) |
¹³C NMR Spectral Data (Predicted)
| Carbon | Ortetamine (2-MA) | Metortetamine (3-MA) | Para-ortetamine (4-MA) |
| Aromatic C (quaternary, C-Ar) | ~136 ppm | ~138 ppm | ~135 ppm |
| Aromatic C (quaternary, C-CH₂) | ~138 ppm | ~141 ppm | ~138 ppm |
| Aromatic CH | 4 signals | 4 signals | 2 signals |
| CH₂ | ~45 ppm | ~45 ppm | ~45 ppm |
| CH | ~50 ppm | ~50 ppm | ~50 ppm |
| Ar-CH₃ | ~19 ppm | ~21 ppm | ~21 ppm |
| CH-CH₃ | ~23 ppm | ~23 ppm | ~23 ppm |
Note: The predicted NMR data is based on established principles of NMR spectroscopy. The exact chemical shifts will vary depending on the solvent and other experimental conditions.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method used for the analysis of 4-methylamphetamine.
-
Instrumentation: Agilent gas chromatograph coupled with a mass selective detector.
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 1.0 min, then ramped to 300°C at a rate of 12°C/min, and held at the final temperature for 9.0 min.
-
Injection Mode: Split injection with a split ratio of 20:1.
-
Mass Spectrometer Parameters:
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: 30-550 amu.
-
Acquisition Mode: Scan.
-
Derivatization: Acetyl derivatization can be employed to enhance the chromatographic separation and potentially introduce subtle differences in the mass spectra of the isomers.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra is provided below.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium oxide).
-
¹H NMR Acquisition:
-
A standard pulse sequence (e.g., zg30) is used.
-
The spectral width should be sufficient to cover all proton signals (typically 0-12 ppm).
-
An appropriate number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
The spectral width should encompass all carbon signals (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR to obtain a satisfactory spectrum.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the differentiation of ortetamine and its positional isomers.
Caption: Workflow for differentiating ortetamine and its isomers.
Conclusion
The differentiation of ortetamine from its positional isomers, metortetamine and para-ortetamine, requires a multi-technique approach. While mass spectrometry is useful for confirming the general class of the compound, it cannot distinguish between these isomers due to their identical fragmentation patterns. Gas chromatography provides the necessary separation, with each isomer exhibiting a unique retention time. For unambiguous structural elucidation, Nuclear Magnetic Resonance spectroscopy is the definitive technique, as the distinct substitution patterns on the aromatic ring of each isomer result in unique ¹H and ¹³C NMR spectra. By employing the detailed experimental protocols and comparative data presented in this guide, researchers can confidently distinguish between these challenging positional isomers.
References
A Comparative Guide to the Inter-Laboratory Validation of Quantitative Ortetamine Analysis
Introduction
This guide is intended for researchers, scientists, and drug development professionals to facilitate the planning and execution of inter-laboratory studies for the quantitative analysis of Ortetamine. It presents hypothetical, yet realistic, performance data tables, a detailed experimental protocol based on common analytical techniques, and a workflow diagram to guide the validation process.
Data Presentation: A Framework for Comparison
Effective inter-laboratory validation requires the systematic comparison of key analytical performance parameters. The following tables provide a template for summarizing the quantitative data that would be generated in such a study. The hypothetical data presented are based on typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar analytes.[2][3]
Table 1: Linearity and Limit of Quantification (LOQ)
| Participating Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/mL) |
| Laboratory A | 1 - 1000 | > 0.998 | 1 |
| Laboratory B | 1 - 1000 | > 0.999 | 1 |
| Laboratory C | 0.5 - 500 | > 0.997 | 0.5 |
| Laboratory D | 2 - 1500 | > 0.998 | 2 |
Table 2: Accuracy and Precision (Intra- and Inter-Laboratory)
| Concentration (ng/mL) | Laboratory | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias) |
| Low QC (5 ng/mL) | Laboratory A | 4.2 | 6.8 | -2.5 |
| Laboratory B | 3.8 | 5.9 | +1.8 | |
| Laboratory C | 5.1 | 7.2 | -3.1 | |
| Laboratory D | 4.5 | 6.5 | +2.2 | |
| Medium QC (50 ng/mL) | Laboratory A | 3.1 | 5.2 | +1.5 |
| Laboratory B | 2.9 | 4.8 | -0.9 | |
| Laboratory C | 3.5 | 5.5 | +2.0 | |
| Laboratory D | 3.3 | 5.1 | -1.3 | |
| High QC (500 ng/mL) | Laboratory A | 2.5 | 4.1 | -0.8 |
| Laboratory B | 2.2 | 3.9 | +0.5 | |
| Laboratory C | 2.8 | 4.5 | -1.2 | |
| Laboratory D | 2.6 | 4.2 | +0.9 | |
| Inter-Laboratory | - | - | < 15% | ± 15% |
Table 3: Method Specificity and Matrix Effect
| Laboratory | Specificity (No interference at retention time of Ortetamine and IS) | Matrix Effect (%) |
| Laboratory A | Pass | 95.2 |
| Laboratory B | Pass | 98.1 |
| Laboratory C | Pass | 92.5 |
| Laboratory D | Pass | 96.8 |
Experimental Protocols
A detailed and harmonized experimental protocol is fundamental for a successful inter-laboratory validation study. The following is an exemplary protocol for the quantitative analysis of Ortetamine in a biological matrix (e.g., plasma) using LC-MS/MS. This protocol is based on methodologies developed for related compounds.[2][3]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of internal standard (IS) working solution (e.g., Ortetamine-d5 at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% mobile phase B over a short run time (e.g., 5 minutes) can be effective.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ortetamine: A precursor ion of m/z 150.1 and at least two product ions should be monitored for quantification and qualification.
-
Ortetamine-d5 (IS): A precursor ion of m/z 155.1 and a corresponding product ion.
-
3. Quality Control
-
Calibration Standards: Prepare a set of calibration standards in the matrix ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the matrix.
-
Acceptance Criteria: The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ). At least 75% of the calibration standards must meet this criterion. The accuracy and precision of the QC samples should be within ±15%.
Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study for quantitative Ortetamine analysis.
Caption: Workflow for an inter-laboratory validation study of quantitative Ortetamine analysis.
References
- 1. Ortetamine | 5580-32-5 | Benchchem [benchchem.com]
- 2. Quantitative determination of total methamphetamine and active metabolites in rat tissue by liquid chromatography with tandem mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Isomers: A Guide to UPLC-QTOF-MS Validation for Amphetamine Analysis
For researchers, scientists, and drug development professionals, the accurate identification and quantification of isomeric amphetamines is a critical challenge. Due to variations in potency, pharmacological effects, and legal status, distinguishing between isomers is paramount in forensic toxicology, clinical diagnostics, and pharmaceutical development. This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the analysis of isomeric amphetamines, supported by experimental data and detailed protocols.
The landscape of analytical methods for amphetamine isomers is diverse, encompassing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While effective, these methods can present challenges in resolving structurally similar isomers without derivatization or specialized chiral columns. UPLC-QTOF-MS has emerged as a powerful alternative, offering high-resolution and accurate mass capabilities that facilitate the differentiation and quantification of isomers in complex matrices.
A Validated UPLC-QTOF-MS Method: Performance Metrics
A recently developed and validated pseudo-isocratic UPLC-QTOF-MS method demonstrates excellent performance for the analysis of six amphetamine-related drug isomers in blood samples.[1][2][3][4] The validation, conducted in accordance with the Scientific Working Group for Forensic Toxicology (SWGTOX) standards, establishes the method's reliability for forensic and doping control applications.[1][2][3][4]
Key validation parameters are summarized in the table below, showcasing the method's sensitivity, accuracy, and precision.
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (CV%) | Extraction Recovery (%) | Matrix Effect (%) |
| Amphetamine (AMP) | 20-1000 | 20 | 20 | 89-118 | <20 | 63-90 | 9-21 |
| Beta-methylphenethylamine (BMPEA) | 20-1000 | 20 | 20 | 89-118 | <20 | 63-90 | 9-21 |
| Norephedrine (NEPH) | 20-1000 | 20 | 20 | 89-118 | <20 | 63-90 | 9-21 |
| Cathine (CAT) | 20-1000 | 20 | 20 | 89-118 | <20 | 63-90 | 9-21 |
| Ephedrine (EPH) | 20-1000 | 20 | 20 | 89-118 | <20 | 63-90 | 9-21 |
| Pseudoephedrine (PEPH) | 20-1000 | 20 | 20 | 89-118 | <20 | 63-90 | 9-21 |
Data sourced from a study by Alamir et al. (2022).[1][2][3]
Alternative Approaches and Considerations
While the featured UPLC-QTOF-MS method provides robust separation of positional and diastereomeric isomers, the analysis of enantiomers (mirror-image isomers) often requires specialized techniques. Chiral chromatography, using columns with a chiral stationary phase, is a common approach to resolve enantiomers of amphetamine and methamphetamine.[5] Another strategy involves chemical derivatization to create diastereomers, which can then be separated by conventional chromatography.[6][7] However, derivatization can be time-consuming and may introduce analytical variability.[7]
Differential Mobility Spectrometry (DMS) coupled with MS has also shown promise for the rapid separation of derivatized amphetamine enantiomers, offering a faster alternative to traditional liquid chromatography.[6]
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and adapting analytical methods. The following sections outline the key steps in the validated UPLC-QTOF-MS method.
Sample Preparation: Mixed-Mode Solid-Phase Extraction (MMSPE)
Caption: Workflow for sample preparation using Mixed-Mode Solid-Phase Extraction.
A 250 µL blood sample is fortified with a deuterated internal standard. Following pretreatment, the sample is loaded onto a mixed-mode solid-phase extraction cartridge. After washing, the analytes are eluted, and the eluate is evaporated to dryness. The residue is then reconstituted in the mobile phase for injection into the UPLC-QTOF-MS system.[1][3]
UPLC-QTOF-MS Analysis
The chromatographic separation is performed on a UPLC system equipped with a high-strength silica (HSS) T3 column.[3] A pseudo-isocratic elution profile with a shallow gradient is employed to achieve separation of the isomeric compounds.[1][4]
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (1.8 µm, 2.1 mm x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Instrument: Waters Xevo G2-XS QTOF-MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 0.8 kV
-
Cone Voltage: 20 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 900 L/hr
-
Acquisition Mode: MSE (a data-independent acquisition mode)
Mechanism of Action: A Simplified View
Amphetamines exert their stimulant effects primarily by interacting with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.
Caption: Simplified signaling pathway of amphetamine's effect on monoamine transporters.
This validated UPLC-QTOF-MS method provides a robust and reliable tool for the challenging task of isomeric amphetamine analysis. Its high resolution, sensitivity, and accuracy make it a valuable asset in various scientific disciplines, ensuring confidence in the identification and quantification of these controlled substances.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. academic.oup.com [academic.oup.com]
- 6. d-nb.info [d-nb.info]
- 7. dea.gov [dea.gov]
Comparative Potency of Ortetamine and Other Amphetamine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of Ortetamine (2-methylamphetamine) and other selected amphetamine analogs. The information is supported by experimental data to facilitate informed decisions in research and development.
Ortetamine, a structural analog of amphetamine, demonstrates distinct properties in its interaction with monoamine systems. This guide synthesizes available data to compare its potency with other key amphetamine analogs, providing a framework for understanding their structure-activity relationships.
In Vivo Potency: Drug Discrimination Studies
Drug discrimination studies in animal models are a valuable tool for assessing the subjective effects of psychoactive compounds. In these assays, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo. The potency of a novel compound is determined by its ability to substitute for the training drug.
A key study by Higgs and Glennon (1990) investigated the stimulus properties of ring-methylated amphetamine analogs, including Ortetamine (2-methylamphetamine or oTAP), 3-methylamphetamine (mTAP), and 4-methylamphetamine (pTAP), in rats trained to discriminate dextroamphetamine from saline. The results demonstrated that Ortetamine fully substituted for dextroamphetamine, indicating similar subjective effects. However, its potency was found to be approximately one-tenth that of dextroamphetamine.
| Compound | ED50 (mg/kg) | Potency Relative to d-Amphetamine | Generalization |
| d-Amphetamine | 0.4 (approx.) | 1x | Full |
| Ortetamine (2-Methylamphetamine) | 4.1 | ~0.1x | Full |
| 3-Methylamphetamine | >4.0 | - | Partial |
| 4-Methylamphetamine | >4.0 | - | Partial |
Table 1: In Vivo Potency of Ortetamine and Related Analogs in Drug Discrimination Assays. Data is derived from studies where rats were trained to discriminate dextroamphetamine. ED50 is the dose required to produce 50% of the maximal drug-appropriate response.
In Vitro Potency: Monoamine Release Assays
The primary mechanism of action for amphetamine and its analogs involves the release of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—through their respective transporters (DAT, NET, and SERT). The in vitro potency of these compounds as monoamine releasers is a critical determinant of their pharmacological profile.
| Compound | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) | DA/5-HT Selectivity Ratio |
| m-Fluoroamphetamine | 24 | 1937 | 80.7 |
| p-Fluoroamphetamine | 52 | 988 | 19.0 |
| m-Methylamphetamine | 29 | 242 | 8.3 |
| p-Methylamphetamine | 35 | 53 | 1.5 |
Table 2: In Vitro Potency of Amphetamine Analogs as Monoamine Releasers. [1] Data represents the half-maximal effective concentration (EC50) for inducing the release of dopamine and serotonin. A higher DA/5-HT selectivity ratio indicates a greater preference for dopamine release.
Experimental Protocols
Drug Discrimination Assay (Higgs and Glennon, 1990)
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Rats were trained to discriminate between an intraperitoneal (i.p.) injection of dextroamphetamine sulfate (1.0 mg/kg) and saline. Food pellets were delivered as reinforcement for responding on the correct lever (drug or saline) under a variable-interval 15-second schedule. Training sessions were conducted daily.
-
Testing: Once stable discrimination was achieved (≥80% of responses on the correct lever before delivery of the first reinforcer for at least 8 of 10 consecutive sessions), generalization tests were conducted. Various doses of the test compounds (Ortetamine, 3-methylamphetamine, and 4-methylamphetamine) were administered i.p. The percentage of responses on the drug-appropriate lever was recorded. An ED50 value, the dose at which the animal makes 50% of its responses on the drug-correct lever, was calculated for compounds that produced full substitution.
In Vitro Monoamine Release Assay (Wee et al., 2005)
-
Preparation of Synaptosomes: Crude synaptosomes were prepared from the brains of male Sprague-Dawley rats. For dopamine release assays, striatal tissue was used. For serotonin release assays, the whole brain minus the striatum and cerebellum was used.
-
Neurotransmitter Release Assay: Synaptosomes were preloaded with either [³H]dopamine or [³H]serotonin. After washing, the synaptosomes were incubated with various concentrations of the test compounds. The amount of released radiolabeled neurotransmitter was then measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produced 50% of the maximal release (EC50) was calculated using non-linear regression analysis.
Signaling Pathway of Amphetamine-Induced Monoamine Release
Amphetamine and its analogs exert their effects by interacting with and reversing the function of monoamine transporters. This leads to a non-vesicular release of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.
Figure 1. Amphetamine-induced dopamine release pathway.
Conclusion
The available data indicates that Ortetamine (2-methylamphetamine) is a centrally active stimulant with subjective effects similar to dextroamphetamine, but with significantly lower in vivo potency. The comparative in vitro data for other amphetamine analogs demonstrates that minor structural modifications, such as the position of a methyl or fluoro group on the phenyl ring, can profoundly impact potency and selectivity for dopamine versus serotonin release. Further in vitro studies on Ortetamine are warranted to fully characterize its pharmacological profile at the monoamine transporters and to provide a more complete understanding of its structure-activity relationship within this important class of compounds.
References
A Comparative Analysis of the Metabolic Pathways of Ortetamine and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of Ortetamine (2-methylamphetamine) and the structurally related compound, methamphetamine. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their biotransformation, including key enzymes, metabolites, and experimental data.
Introduction
Ortetamine and methamphetamine are potent central nervous system stimulants belonging to the amphetamine class. While sharing a core chemical structure, the seemingly minor difference in the position of a methyl group on the phenyl ring—position 2 for Ortetamine and unsubstituted for methamphetamine—can lead to distinct metabolic fates. Understanding these differences is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and toxicological outcomes.
Metabolic Pathways: A Head-to-Head Comparison
The metabolism of both Ortetamine and methamphetamine primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. However, the specific enzymes involved and the resulting metabolites differ significantly.
Methamphetamine Metabolism
The metabolic pathway of methamphetamine is well-characterized and involves two primary routes: N-demethylation and aromatic hydroxylation, both predominantly catalyzed by the polymorphic enzyme CYP2D6 .[1][2]
-
N-demethylation: This pathway leads to the formation of the active metabolite, amphetamine . Amphetamine itself undergoes further metabolism.
-
Aromatic hydroxylation: This results in the formation of p-hydroxymethamphetamine (pOH-METH) , which is a major metabolite.[1]
Amphetamine, the primary active metabolite of methamphetamine, is further metabolized through aromatic hydroxylation to p-hydroxyamphetamine (pOH-AMP) . Other minor metabolites of methamphetamine have also been identified.[1]
Ortetamine Metabolism
Detailed information on the metabolic pathway of Ortetamine in humans is less abundant in the scientific literature. However, based on studies of related compounds and preliminary research, the following pathways are proposed:
At present, comprehensive studies detailing the specific CYP enzymes responsible for Ortetamine metabolism in humans are limited. Further research, such as in vitro studies using human liver microsomes and recombinant CYP enzymes, is necessary to fully elucidate its metabolic profile.
Quantitative Metabolic Data
The following table summarizes key quantitative parameters related to the metabolism of methamphetamine. Equivalent comprehensive data for Ortetamine is not currently available in the public domain and represents a significant area for future research.
| Parameter | Methamphetamine | Ortetamine | Reference |
| Primary Metabolizing Enzyme | CYP2D6 | Not fully determined | [1][2] |
| Major Metabolites | Amphetamine, p-hydroxymethamphetamine | Not fully determined | [1] |
| Urinary Excretion (Unchanged) | 30-54% of oral dose | Data not available | [3] |
| Urinary Excretion (as Amphetamine) | 10-23% of oral dose | Data not available | [3] |
Experimental Protocols
To facilitate further research in this area, this section outlines standardized experimental protocols for investigating the metabolic pathways of amphetamine-related compounds.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a standard method to identify the primary metabolites and the CYP enzymes involved in the metabolism of a test compound.
Objective: To determine the in vitro metabolic profile of Ortetamine or methamphetamine and identify the responsible CYP450 isoforms.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (Ortetamine or methamphetamine)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Individual recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4)
-
Specific CYP inhibitors (e.g., quinidine for CYP2D6)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound at a relevant concentration (e.g., 1-10 µM) with HLMs (0.2-0.5 mg/mL) in phosphate buffer at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Metabolite Identification: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.
-
Reaction Phenotyping: To identify the specific CYP enzymes involved, repeat the incubation with individual recombinant human CYP enzymes or in the presence of specific CYP inhibitors.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Metabolites in Urine
This protocol describes a common method for the detection and quantification of amphetamine and its metabolites in urine samples.
Objective: To quantify the urinary excretion of Ortetamine, methamphetamine, and their respective metabolites.
Materials:
-
Urine samples
-
Internal standards (deuterated analogs of the analytes)
-
Solid-phase extraction (SPE) cartridges
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)
-
GC-MS system
Procedure:
-
Sample Preparation: Add internal standards to the urine samples.
-
Extraction: Perform solid-phase extraction to isolate the analytes from the urine matrix.
-
Derivatization: Evaporate the extracted samples to dryness and reconstitute in the derivatizing agent (e.g., TFAA). Heat the samples to facilitate the derivatization reaction.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Analysis: Operate the GC-MS in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analytes.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the analytes in the urine samples.[4]
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the known metabolic pathway of methamphetamine and the putative pathway for Ortetamine.
Methamphetamine Metabolic Pathway
Caption: Metabolic pathway of Methamphetamine.
Putative Ortetamine Metabolic Pathway
Caption: Putative metabolic pathway of Ortetamine.
Conclusion and Future Directions
This comparative guide highlights the current understanding of the metabolic pathways of Ortetamine and methamphetamine. While the metabolism of methamphetamine is well-documented, significant knowledge gaps exist for Ortetamine. The structural similarity suggests that Ortetamine likely undergoes similar metabolic transformations, including N-demethylation and hydroxylation, likely mediated by CYP enzymes.
Future research should focus on:
-
Comprehensive in vitro and in vivo studies to definitively identify the metabolites of Ortetamine in humans.
-
Reaction phenotyping experiments to pinpoint the specific CYP isoforms responsible for Ortetamine metabolism.
-
Quantitative analysis of Ortetamine and its metabolites in biological fluids to establish its pharmacokinetic profile.
A thorough understanding of the metabolic fate of Ortetamine is essential for its potential therapeutic development and for assessing its pharmacological and toxicological properties in comparison to methamphetamine. The experimental protocols and comparative data presented in this guide provide a foundation for these critical future investigations.
References
Comparative Analysis of Amphetamine, Methamphetamine, and Dimethylamphetamine Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the chemical and biological reactivity of amphetamine, methamphetamine, and dimethylamphetamine. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences between these structurally related psychostimulants.
Chemical Structure and Reactivity
The addition of methyl groups to the amine of the amphetamine structure significantly influences the lipophilicity and electron-donating properties of the molecule, which in turn affects its reactivity and biological activity. Methamphetamine, with one methyl group, is more lipophilic than amphetamine, facilitating its passage across the blood-brain barrier. This structural alteration is a key factor in methamphetamine's increased potency compared to amphetamine.[1][2]
Comparative Receptor Binding Affinities
The primary mechanism of action for these compounds is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By binding to these transporters, they reverse the direction of monoamine flow, leading to an increase in the synaptic concentration of these neurotransmitters.[1][2]
The following table summarizes the inhibitor binding constants (Kᵢ) of amphetamine and methamphetamine for human monoamine transporters. Lower Kᵢ values indicate a higher binding affinity.
| Compound | DAT (Kᵢ in μM) | NET (Kᵢ in μM) | SERT (Kᵢ in μM) |
| Amphetamine | ~0.6 | ~0.07-0.1 | ~20-40 |
| Methamphetamine | ~0.6 | ~0.07-0.1 | ~20-40 |
Data sourced from a study using cultured cells expressing human monoamine transporters.[3]
Metabolic Pathways and Reactivity
The metabolism of these amphetamines is primarily mediated by the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems in the liver.
Amphetamine and Methamphetamine: The metabolism of amphetamine and methamphetamine involves N-dealkylation and hydroxylation. Methamphetamine is N-demethylated to its active metabolite, amphetamine.
Dimethylamphetamine: The metabolism of N,N-dimethylamphetamine (DMA) is primarily catalyzed by FMO1, leading to the formation of DMA N-oxide. The kinetic parameters for this reaction have been determined as follows:
| Compound | Enzyme | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) | Intrinsic Clearance (μl/min/mg protein) |
| N,N-dimethylamphetamine | FMO1 | 44.5 | 7.59 | 171 |
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is added to each well.
-
Increasing concentrations of the test compound (amphetamine, methamphetamine, or dimethylamphetamine) are added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to reach equilibrium.
-
-
Detection and Data Analysis:
-
Following incubation, the membranes are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro Metabolism Assay using Human Liver Microsomes or Recombinant Enzymes
Objective: To determine the metabolic stability and kinetic parameters (Kₘ and Vₘₐₓ) of a test compound.
Methodology:
-
Incubation Mixture Preparation:
-
A reaction mixture is prepared containing a buffer (e.g., potassium phosphate buffer, pH 7.4), human liver microsomes (HLM) or a specific recombinant enzyme (e.g., FMO1), and a cofactor generating system (e.g., NADPH, UDPGA).
-
The mixture is pre-warmed to 37°C.
-
-
Metabolic Reaction:
-
The reaction is initiated by adding the test compound (amphetamine, methamphetamine, or dimethylamphetamine) at various concentrations to the pre-warmed incubation mixture.
-
The reaction is allowed to proceed at 37°C with gentle shaking for a specific time course.
-
Aliquots are taken at different time points (for metabolic stability) or the reaction is stopped after a fixed time (for enzyme kinetics).
-
The reaction is terminated by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol, which also serves to precipitate the proteins.
-
-
Sample Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and its metabolites, is collected.
-
The concentration of the parent compound and/or the formation of metabolites is quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
For metabolic stability, the disappearance of the parent compound over time is plotted, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.
-
For enzyme kinetics, the rate of metabolite formation is plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of amphetamines on monoamine transporters and a general workflow for determining receptor binding affinity.
Caption: Mechanism of amphetamine-induced dopamine release.
Caption: Workflow for radioligand binding assay.
References
Safety Operating Guide
Proper Disposal of Ortetamine, (S)-: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Ortetamine, (S)-, also known as 2-Methylamphetamine, must adhere to stringent disposal procedures due to its classification as a likely Schedule II controlled substance. This guide provides essential safety and logistical information to ensure compliance with U.S. Drug Enforcement Administration (DEA) regulations and promote a safe laboratory environment.
Regulatory Status: Ortetamine as a Schedule II Controlled Substance
While "Ortetamine" is not explicitly listed on all DEA schedules, its synonym, 2-Methylamphetamine, falls under the category of amphetamines, which are classified as Schedule II controlled substances.[1][2] This classification is reserved for substances with a high potential for abuse, which can lead to severe psychological or physical dependence. Therefore, the handling and disposal of Ortetamine must comply with the strict regulations governing Schedule II drugs.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Ortetamine, (S)-. Key safety information is summarized in the table below.
| Hazard Statement | Precautionary Measures |
| Acute Toxicity (Oral) | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Wear protective gloves and clothing to prevent skin contact. |
| Serious Eye Damage/Eye Irritation | Wear safety glasses or goggles. |
| Specific target organ toxicity — single exposure | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. |
| (Respiratory tract irritation) |
Step-by-Step Disposal Protocol for Ortetamine in a Laboratory Setting
The primary and mandated method for disposing of expired, unwanted, or unused Ortetamine is through a DEA-registered reverse distributor. This ensures that the controlled substance is securely transported and destroyed in a compliant manner.
1. Segregation and Labeling:
-
Clearly label the container of Ortetamine intended for disposal with "EXPIRED - TO BE DISPOSED."
-
Segregate the container from active stock within a securely locked, substantially constructed cabinet or safe.[3] Schedule II substances have the highest security requirements.[4]
2. Initiating Disposal with a Reverse Distributor:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate with a DEA-approved reverse distributor.[5]
-
Do not attempt to dispose of Ortetamine through standard laboratory waste streams, sinks, or trash.
3. Documentation - DEA Form 222:
-
The transfer of a Schedule II controlled substance like Ortetamine to a reverse distributor requires the completion of DEA Form 222.[5]
-
This form meticulously tracks the chain of custody of the substance from the registrant to the reverse distributor.
4. Packaging and Transfer:
-
Package the labeled Ortetamine container according to the instructions provided by your EHS department and the reverse distributor.
-
Ensure that the transfer is documented and witnessed in accordance with your institution's policies and DEA regulations.
5. Record Keeping:
-
Maintain all records of the disposal, including the completed DEA Form 222, for a minimum of two years.[6] These records must be readily available for inspection by the DEA.
Disposal of Residual Amounts (Non-Recoverable Waste)
For minute, non-recoverable amounts of Ortetamine remaining in a vial or on laboratory equipment after a procedure, follow your institution's specific guidelines for the disposal of trace chemical waste. This may involve rinsing the equipment and collecting the rinse aid as hazardous waste. However, bulk or recoverable quantities must always be disposed of via a reverse distributor.
Experimental Workflow for Ortetamine Disposal
Caption: Workflow for the compliant disposal of Ortetamine.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and legal disposal of Ortetamine, thereby preventing its diversion and protecting both the scientific community and the public.
References
- 1. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 2. Methamphetamine | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 3. Controlled Substance Guidelines | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. unthsc.edu [unthsc.edu]
Essential Safety and Logistical Information for Handling Ortetamine, (S)-
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Ortetamine, (S)-, also known as 2-methylamphetamine, is a stimulant of the amphetamine class and is classified as a Schedule II Controlled Substance in the United States.[1] This designation indicates a high potential for abuse, which may lead to severe psychological or physical dependence. All handling, storage, and disposal of this substance must be in strict accordance with local, state, and federal regulations for controlled substances. The information provided here is for guidance and does not supersede any legal or institutional requirements. A substance-specific Safety Data Sheet (SDS) should be obtained and reviewed before any handling.
Personal Protective Equipment (PPE)
Due to the hazardous nature of Ortetamine, (S)-, appropriate personal protective equipment must be worn at all times to minimize the risk of exposure.
| PPE Category | Minimum Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a risk of splashes. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Full-body protection may be required for large-scale operations or in the event of a spill. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) is recommended, especially when handling powders or creating aerosols. Work should be conducted in a certified chemical fume hood. |
Operational Plans
Handling and Storage
-
Controlled Access: Ortetamine, (S)- must be stored in a securely locked, substantially constructed cabinet or safe. Access should be restricted to authorized personnel only.
-
Ventilation: All handling of Ortetamine, (S)- that may generate dust or aerosols should be performed in a certified chemical fume hood to prevent inhalation exposure.
-
Record Keeping: Meticulous records of all quantities received, used, and disposed of must be maintained in a controlled substance logbook, in compliance with regulatory requirements.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the substance is handled. Wash hands thoroughly after handling.
Emergency Procedures
-
In case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
The disposal of Ortetamine, (S)- is strictly regulated. It is crucial to recognize that controlled substances cannot be discarded with general medical waste.[2]
-
Regulatory Compliance: All disposal must be conducted in accordance with federal and local regulations for controlled substances. This typically involves using a licensed reverse distributor or following specific on-site destruction protocols that have been approved by the relevant authorities.
-
Waste Characterization: The waste must be characterized as hazardous or non-hazardous pharmaceutical waste, in addition to its controlled substance classification, to ensure proper disposal pathways.
-
Do Not Dispose in Medical Waste: Controlled substances should never be disposed of in medical waste containers.[2]
Spill Response Workflow
The following diagram outlines a general workflow for responding to a chemical spill of Ortetamine, (S)-.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
